Technical Documentation Center

4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride
  • CAS: 1955541-03-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic properties and target affinity. 4-Bromo-1-methyl-1H-pyrazol-5-amine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic properties and target affinity. 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride has emerged as a critical intermediate, particularly in the synthesis of novel bioisosteres for drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and analytical handling, culminating in its application in the development of Lysophosphatidic Acid Receptor-1 (LPAR1) antagonists and cerebro-neuroprotective agents[1][2].

Physicochemical Properties & Molecular Data

Understanding the fundamental thermodynamics and physical state of this compound is essential for formulation and reaction design. The data below summarizes the core physicochemical metrics of both the free base and the hydrochloride salt[3][4].

PropertyValue / Description
Chemical Name 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride
CAS Number (HCl Salt) 1955541-03-3
CAS Number (Free Base) 105675-85-2
Molecular Formula (Salt) C₄H₇BrClN₃
Molecular Weight (Salt) 212.48 g/mol
Molecular Weight (Free Base) 176.02 g/mol
Monoisotopic Mass (Base) 174.97 (⁷⁹Br) / 176.97 (⁸¹Br)
Appearance Off-white to pale yellow crystalline solid
Recommended Storage 2–8°C or -20°C, desiccated, protected from light

Structural Rationale & Chemical Causality

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is utilized rather than just knowing how to use it. The structural features of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl are highly deliberate:

  • The Hydrochloride Salt Form: Aminopyrazoles in their free base form can be prone to oxidative degradation and are often difficult to handle (presenting as hygroscopic solids or viscous oils). Converting the compound to a hydrochloride salt protonates the amine, significantly increasing the crystal lattice energy. This yields a stable, free-flowing powder that resists oxidation and exhibits vastly improved aqueous solubility—a critical factor when setting up biphasic cross-coupling reactions.

  • N1-Methylation ("Tautomeric Locking"): Unsubstituted pyrazoles undergo rapid annular tautomerism, where a proton shifts dynamically between the N1 and N2 positions. This creates a mixture of tautomers that complicates NMR characterization and leads to regiochemical mixtures during electrophilic substitutions. The N1-methyl group "locks" the pyrazole into a single defined state, ensuring predictable electronic distribution and regiocontrol.

  • C4-Bromination: The C4 position of the pyrazole ring is the most electron-rich carbon, making it the natural site for halogenation. The bromine atom serves as an ideal oxidative addition partner for Palladium-catalyzed cross-coupling reactions, allowing researchers to efficiently construct complex biaryl or heteroaryl systems[1].

Analytical Characterization: Self-Validating LC-MS Protocol

To ensure the integrity of the starting material before committing it to complex synthetic pathways, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required. The following methodology is designed to validate the purity and isotopic signature of the compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1.0 mg of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl.

    • Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) to achieve a 1 mg/mL stock.

    • Causality: The 50:50 mixture ensures complete dissolution of the polar salt while maintaining compatibility with the initial reverse-phase gradient.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • Data Interpretation (Self-Validation):

    • Because bromine has two major stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the mass spectrum must display a distinct "twin peak" signature.

    • Look for the [M+H]⁺ molecular ions at m/z 176.0 and m/z 178.0 of equal intensity. The presence of this isotopic doublet validates the structural integrity of the brominated core.

Synthetic Applications in Drug Discovery

4-Bromo-1-methyl-1H-pyrazol-5-amine HCl is heavily utilized in the synthesis of advanced therapeutics.

LPAR1 Antagonists: In the pursuit of treating fibrotic diseases, researchers have utilized this compound as a bioisostere for the 4-amino-3-methylisoxazole core found in known LPAR1 antagonists like Ki16425[1]. The synthetic workflow typically involves neutralizing the HCl salt, followed by a Suzuki-Miyaura cross-coupling at the C4 position with an arylboronic acid. The C5-amine is subsequently converted into a carbamate via an isocyanate intermediate[1].

Cerebro-Neuroprotective Agents: The compound is also utilized in the synthesis of amide-based neuroprotective agents. The free primary amine readily reacts with reagents such as 2,2,2-trichloroethyl chloroformate to form reactive carbamate intermediates, which are then coupled with piperazine derivatives to form complex urea/amide structures[2].

Workflow Visualization

The following diagram maps the logical progression of utilizing 4-bromo-1-methyl-1H-pyrazol-5-amine HCl in the synthesis of LPAR1 antagonists.

G Start 4-Bromo-1-methyl-1H- pyrazol-5-amine HCl Freebase Neutralization (Base Wash) Start->Freebase Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Freebase->Suzuki Intermediate 5-Amino-4-aryl- 1-methylpyrazole Suzuki->Intermediate Carbamate Carbamate Formation (Isocyanate Route) Intermediate->Carbamate Target LPAR1 Antagonist Carbamate->Target

Synthetic workflow of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl in LPAR1 antagonist discovery.

References

  • Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • EP1813606A1 - Amide Compound (Cerebro-neuroprotective agent)

Sources

Exploratory

Crystal structure and X-ray crystallography data for 4-bromo-1-methyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Crystallography of 4-Bromo-1-methyl-1H-pyrazol-5-amine Executive Summary and Chemical Context The compound 4-bromo-1-methyl-1H-pyrazol-5-amine (Chemical Formula: C₄H₆BrN₃) is a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallography of 4-Bromo-1-methyl-1H-pyrazol-5-amine

Executive Summary and Chemical Context

The compound 4-bromo-1-methyl-1H-pyrazol-5-amine (Chemical Formula: C₄H₆BrN₃) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of kinase inhibitors and cerebro-neuroprotective agents targeting cerebrovascular disorders [1].

Understanding the solid-state behavior of this molecule through Single-Crystal X-ray Diffraction (SCXRD) provides crucial insights into its supramolecular chemistry. The molecule presents a fascinating crystallographic profile due to the competing intermolecular forces inherent to its structure:

  • Hydrogen Bond Donor: The 5-amino group (-NH₂) acts as a primary hydrogen bond donor.

  • Hydrogen Bond Acceptor: The unalkylated N2 nitrogen of the pyrazole ring serves as a potent hydrogen bond acceptor.

  • Halogen Bond Donor: The 4-bromo substituent possesses a highly polarizable σ -hole, enabling directional halogen bonding [2].

  • Steric/Hydrophobic Modulator: The 1-methyl group restricts hydrogen bonding at the N1 position, forcing the supramolecular assembly to rely on the amino group and the halogen atom.

This whitepaper details the experimental methodologies, causality behind crystallographic protocols, and the structural parameters defining the solid-state architecture of 4-bromo-1-methyl-1H-pyrazol-5-amine and its structural analogs.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where each step is optimized to reduce thermal noise and phase ambiguity.

Crystallization Methodology

Causality: Rapid precipitation often leads to microcrystalline powders unsuitable for SCXRD. To resolve the atomic positions of the hydrogen atoms on the 5-amino group, a macroscopic, defect-free single crystal is required.

  • Solvent Selection: Dissolve 50 mg of 4-bromo-1-methyl-1H-pyrazol-5-amine in a minimum volume of ethyl acetate (EtOAc).

  • Anti-Solvent Addition: Carefully layer hexane over the EtOAc solution in a 1:3 ratio.

  • Slow Diffusion: Seal the vial with a pin-punctured septum. Allow the system to stand undisturbed at 293 K. The slow vapor diffusion of hexane into EtOAc minimizes nucleation sites, promoting the growth of diffraction-quality prismatic crystals over 48–72 hours[1].

Crystal Mounting and Cryocooling

Causality: Data collection at room temperature suffers from high atomic thermal vibrations (Debye-Waller factors), which smear the electron density map and obscure light atoms (Hydrogen).

  • Harvesting: Submerge the crystals in a drop of inert Paratone-N oil on a glass slide to prevent solvent loss and oxidation.

  • Mounting: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm using a polarized light microscope. Mount it onto a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head bathed in a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler. Flash-cooling freezes the crystal lattice, drastically reducing thermal motion.

Data Collection and Refinement Workflow

Causality: Molybdenum K α radiation is chosen over Copper to minimize absorption effects caused by the heavy Bromine atom.

  • Diffraction: Collect data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Execute ω -scans to ensure high redundancy and complete coverage of the reciprocal space.

  • Integration: Process the raw frames using software such as SAINT or CrysAlisPro. Apply multi-scan absorption corrections (SADABS) to account for the absorption cross-section of Bromine.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). This algorithm calculates the initial electron density map, instantly locating the heavy Br atom and the pyrazole core [3].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Locate the amino hydrogen atoms from the difference Fourier map and refine them freely to validate the hydrogen-bonding network.

SCXRD_Workflow A Solvent Evaporation (Crystallization) B Microscope Selection (Paratone Oil) A->B C Cryostream Cooling (100 K) B->C D X-ray Diffraction (Mo Kα) C->D E Data Integration (Absorption Correction) D->E F Structure Solution (SHELXT) E->F G Refinement (SHELXL, Least Squares) F->G

SCXRD workflow from crystallization to structure refinement for pyrazole derivatives.

Crystallographic Data and Structural Parameters

Based on the established crystallographic behavior of substituted 4-halo-aminopyrazoles, the solid-state structure is governed by the steric bulk of the 1-methyl group and the electronic properties of the 4-bromo substituent [4]. The molecule typically crystallizes in a centrosymmetric monoclinic space group (e.g., P21​/c ), which efficiently packs the polar and non-polar domains of the molecule.

Table 1: Representative Crystallographic Data Summary

ParameterValue / Description
Chemical Formula C₄H₆BrN₃
Formula Weight 176.02 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Calculated Density ( ρcalc​ ) ~1.95 g/cm³
Absorption Coefficient ( μ ) ~6.5 mm⁻¹
Z (Molecules per unit cell) 4
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Molecular Geometry

The pyrazole ring is highly planar. The 5-amino group exhibits a slight pyramidalization rather than being strictly planar. This sp3 -like character of the amino nitrogen is a known phenomenon in aminopyrazoles, where the lone pair is oriented anti to the adjacent pyrazole ring nitrogen to minimize electrostatic repulsion [5]. The C4-Br bond length typically refines to approximately 1.87 Å, characteristic of an sp2 carbon-halogen bond.

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of 4-bromo-1-methyl-1H-pyrazol-5-amine is a masterclass in competing non-covalent interactions. The supramolecular network is dictated by two primary forces:

Hydrogen Bonding Network

Because the N1 position is blocked by a methyl group, the molecule cannot form the classic cyclic hydrogen-bonded dimers or catemeric chains typical of 1H-unsubstituted pyrazoles [4]. Instead, the 5-amino group acts as the sole hydrogen bond donor.

  • One proton of the -NH₂ group forms a strong, directional intermolecular hydrogen bond with the N2 atom of an adjacent molecule ( N−H⋯N ).

  • This interaction propagates along the crystallographic axis, forming 1D supramolecular chains.

Halogen Bonding ( σ -Hole Interactions)

The bromine atom at the C4 position is highly polarizable. The electron-withdrawing nature of the pyrazole ring creates a region of positive electrostatic potential (the σ -hole) on the outermost surface of the bromine atom, directly opposite the C-Br covalent bond[6].

  • This σ -hole acts as a Lewis acid and interacts with the electron-rich π -system of an adjacent pyrazole ring ( C−Br⋯π ) or the lone pair of an amino group.

  • These halogen bonds operate orthogonally to the hydrogen-bonded chains, cross-linking the 1D chains into a robust 2D or 3D supramolecular architecture.

Table 2: Key Intermolecular Distances and Angles (Representative)

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Role in Crystal Packing
Hydrogen Bond N(amino)-H N2~2.95 - 3.05> 160°Forms primary 1D chains
Halogen Bond C4-Br

π (centroid)

~3.40 - 3.55~165 - 175°Cross-links 1D chains into 2D sheets
Weak H-Bond C(methyl)-H Br~2.85 - 2.95> 130°Stabilizes 3D lattice packing

Supramolecular_Interactions MoleculeA Molecule A (4-Br-1-Me-Pyrazol-5-amine) MoleculeB Molecule B (Adjacent Asymmetric Unit) MoleculeA->MoleculeB N-H···N Hydrogen Bond (Amino to Pyrazole N2) MoleculeC Molecule C (Adjacent Layer) MoleculeA->MoleculeC C-Br···π Halogen Bond (σ-hole to Pyrazole Ring) MoleculeB->MoleculeC C-H···Br Weak Interaction (Methyl to Bromine)

Supramolecular network driven by orthogonal hydrogen and halogen bonding in the crystal lattice.

Implications for Drug Design

For drug development professionals, the crystallographic data of 4-bromo-1-methyl-1H-pyrazol-5-amine is not merely academic. When this fragment is incorporated into larger Active Pharmaceutical Ingredients (APIs), its solid-state interaction profile dictates the API's behavior in the biological target's binding pocket:

  • Receptor Binding: The ability of the 5-amino group to donate hydrogen bonds while the pyrazole N2 accepts them makes this motif an excellent bioisostere for interacting with kinase hinge regions [7].

  • Halogen-Enriched Pockets: The 4-bromo substituent is frequently utilized to fill hydrophobic pockets in target proteins. The crystallographically proven σ -hole allows the bromine to form stabilizing halogen bonds with backbone carbonyl oxygens in the receptor, drastically increasing drug potency and residence time [6].

By leveraging the high-resolution X-ray crystallography data of such fundamental building blocks, medicinal chemists can rationally design more potent, selective, and structurally stable therapeutic agents.

References

  • Patent EP001813606A1 - Prophylactic or Therapeutic Agent for Cerebrovascular Disorders.
  • Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features - CrystEngComm, RSC Publishing. Explores the role of the bromine atom as a participant in halogen bonding and supramolecular networks in pyrazole structures.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - MDPI. Discusses the structural determination and isostructural relationships of 4-bromo-1H-pyrazole and its analogs.
  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains - Journal of the American Chemical Society. Provides authoritative grounding on the hydrogen bonding dynamics of functionalized pyrazoles.
  • The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study - RSC Publishing.
  • Halocarbon Encapsulation via Halogen···π Interactions in a Bispyrazole-Based Cryptand - Crystal Growth & Design, ACS Publications. Validates the strong directional nature of C-Br··· π halogen bonds involving pyrazole rings.
  • Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor - PNAS. Demonstrates the application of aminopyrazole derivatives in expanding receptor binding pockets through targeted hydrogen bonding.
Foundational

Decoding the Mechanism of Action of Brominated Aminopyrazole Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the pursuit of highly selective protein kinase inhibitors (PKIs) is fundamentally reliant on privileged molecular scaffolds. Among these, the pyrazolo[1,5-a]pyrimidine cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective protein kinase inhibitors (PKIs) is fundamentally reliant on privileged molecular scaffolds. Among these, the pyrazolo[1,5-a]pyrimidine core—synthesized primarily from brominated aminopyrazole derivatives (such as 3-amino-4-bromopyrazole)—has emerged as a cornerstone in targeted cancer therapy and inflammatory disease management.

This whitepaper dissects the mechanism of action of these derivatives, explaining the causality behind their structural design, their ATP-competitive binding dynamics, and the self-validating experimental workflows required to optimize them into clinical candidates.

The Strategic Role of Brominated Aminopyrazoles

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically begins with the cyclocondensation of a 1,3-biselectrophilic compound (like an enaminone or β -dicarbonyl) with an NH-3-aminopyrazole[1]. The strategic inclusion of a bromine atom at the 4-position of the starting aminopyrazole (yielding 3-amino-4-bromopyrazole) is not arbitrary; it serves two critical functions:

  • Electronic Modulation: The electron-withdrawing nature of the bromine atom increases the reactivity of the aminopyrazole during cyclocondensation, dictating regioselectivity and improving overall yields[1].

  • Late-Stage Functionalization Handle: Once the fused bicyclic ring is formed, the bromine atom (now at the 3-position of the pyrazolo[1,5-a]pyrimidine) acts as an indispensable synthetic handle. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce diverse aryl, heteroaryl, or alkynyl groups[2]. This allows medicinal chemists to systematically probe the hydrophobic pockets of target kinases.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for brominated pyrazolo[1,5-a]pyrimidine derivatives is ATP-competitive kinase inhibition [3]. Protein kinases are frequently dysregulated in oncogenesis, making them prime targets.

The Binding Dynamics

The pyrazolo[1,5-a]pyrimidine core is a rigid, planar N-heterocycle that perfectly mimics the adenine ring of adenosine triphosphate (ATP).

  • Hinge Region Interaction: The nitrogen atoms within the fused rings form critical bidentate hydrogen bonds with the backbone amides of the kinase's hinge region[4].

  • Hydrophobic Pocket Exploitation: The functional groups attached via the bromine handle extend deep into the hydrophobic pocket (often near the gatekeeper residue). In some cases, the bromine atom itself is retained in the final drug molecule to engage in halogen bonding or to optimize lipophilic ligand efficiency, significantly enhancing binding affinity and residence time[5].

G ATP ATP Binding Pocket Inhibitor Brominated Pyrazolo[1,5-a]pyrimidine Hinge Kinase Hinge Region (H-Bonding) Inhibitor->Hinge Bidentate H-bonds Hydrophobic Hydrophobic Pocket (Halogen/Aryl Binding) Inhibitor->Hydrophobic Bromine / Aryl extension Target Target Kinase (e.g., CDK2, Pim-1, TRKA) Hinge->Target Hydrophobic->Target Target->ATP Competitive Displacement Downstream Downstream Signaling Blocked (Apoptosis / Cell Cycle Arrest) Target->Downstream Inhibition

Caption: Mechanism of ATP-competitive kinase inhibition by brominated pyrazolo[1,5-a]pyrimidine derivatives.

Key Molecular Targets and Efficacy Data

Brominated aminopyrazole derivatives have been successfully optimized into potent inhibitors against a variety of oncogenic kinases.

  • CDK2 and TRKA (Dual Inhibition): Dual kinase inhibitors prevent cancer cells from utilizing alternative survival pathways. Pyrazolo[1,5-a]pyrimidine derivatives have shown remarkable sub-micromolar efficacy against both Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)[5].

  • Pim-1 Kinase: Pim kinases are constitutively active and regulate cancer cell survival. Derivatives of this scaffold have demonstrated highly selective, nanomolar inhibition of Pim-1 without inducing hERG toxicity, a common pitfall in kinase inhibitor design[6].

  • VEGFR / KDR: 7-Aminopyrazolo[1,5-a]pyrimidines have been developed as potent multi-targeted receptor tyrosine kinase inhibitors, specifically targeting the kinase insert domain-containing receptor (KDR) with IC50 values below 10 nM[4].

Quantitative Data Summary
Compound Class / TargetTarget KinaseIC50 ValueKey Structural FeatureReference
Compound 6n CDK2 / TRKA0.78 µM / 0.98 µMPyrazolo[1,5-a]pyrimidine core with COOEt substitution[5]
Compound 6d CDK2 / TRKA0.55 µM / 0.57 µMCyano group substitution enhancing dual affinity[5]
Compound 8 & 9 TrkA1.7 nMPicolinamide attachment at the 3-position[7]
Pim-1 Lead Series Pim-1< 10 nMRemoval of basic moiety to eliminate hERG inhibition[6]
Compound 34a VEGFR (KDR)< 10 nM6-(4-N,N′-diphenyl)urea substitution[4]

Experimental Workflow: Synthesis and Validation

To ensure trustworthiness and reproducibility, the development of these inhibitors relies on a self-validating experimental system. The methodology below outlines the critical steps from the initial utilization of the brominated aminopyrazole to the final biological validation.

Workflow Step1 1. Cyclocondensation (3-Amino-4-bromopyrazole + Enaminone) Step2 2. Microwave-Assisted Suzuki-Miyaura Coupling Step1->Step2 Brominated Intermediate Step3 3. Kinase Inhibition Assay (IC50 Determination) Step2->Step3 Purified Inhibitor Step4 4. Cell Viability / Clonogenic Assay Step3->Step4 In Vitro Validation Step5 5. Lead Optimization (SAR Analysis) Step4->Step5 SAR Data

Caption: End-to-end workflow from chemical synthesis to biological validation of kinase inhibitors.

Step-by-Step Methodology
Phase 1: Microwave-Assisted Suzuki-Miyaura Coupling

Causality: Traditional thermal heating for cross-coupling sterically hindered brominated pyrazoles often results in degradation and low yields. Microwave irradiation provides rapid, uniform heating, significantly accelerating the reaction and improving the yield of the target 4-arylpyrazole[2].

  • Preparation: In a 10 mL pressure-rated glass tube, combine the brominated pyrazolo[1,5-a]pyrimidine intermediate (0.55 mmol) and the desired arylboronic acid (e.g., 4-carbamoylphenylboronic acid, 0.54 mmol).

  • Catalyst & Base: Add K2​CO3​ (1.44 mmol) as the base and PdCl2​(PPh3​)2​ (0.05 mmol) as the palladium catalyst.

  • Solvent System: Suspend the mixture in 5 mL of an iPrOH–H2​O (1:1 v/v) solvent system.

  • Irradiation: Seal the tube and irradiate at 150 °C for 2 hours using a microwave synthesizer (moderating initial power to 150 W)[2].

  • Purification: Cool the mixture using compressed air, dilute with water, extract with EtOAc, filter through Celite, and purify via silica gel column chromatography.

Phase 2: In Vitro Kinase Inhibition Assay

Causality: To validate the ATP-competitive mechanism, enzymatic assays must be performed across a concentration gradient to determine the IC50​ .

  • Assay Setup: Utilize a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kinase assay kit specific to the target (e.g., TRKA or CDK2).

  • Compound Titration: Prepare a 7-point or 10-point serial dilution of the synthesized inhibitor in DMSO.

  • Incubation: Incubate the target kinase with the inhibitor, a fluorescently labeled peptide substrate, and ATP (at a concentration near its Km​ value) for 60 minutes at room temperature.

  • Detection & Analysis: Measure the fluorescence resonance energy transfer (FRET) signal. Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Phase 3: Cellular Validation (Clonogenic Assay)

Causality: Enzymatic potency does not guarantee cellular permeability or efficacy. A clonogenic assay validates that the compound can penetrate the cell membrane and induce long-term reproductive death in cancer cells[6].

  • Seed target cancer cell lines (e.g., KM12 for TRKA) in 6-well plates at a low density (e.g., 500 cells/well).

  • Treat with sub-micromolar concentrations of the inhibitor for 24-48 hours.

  • Replace with fresh media and allow colonies to form over 10-14 days.

  • Fix with glutaraldehyde, stain with crystal violet, and quantify colony suppression relative to the vehicle control.

Conclusion

Brominated aminopyrazole derivatives are not merely chemical precursors; they are highly strategic scaffolds in the drug discovery pipeline. By leveraging the electronic properties of the bromine atom for efficient cyclocondensation, and subsequently utilizing it as a handle for palladium-catalyzed diversification, researchers can synthesize highly potent pyrazolo[1,5-a]pyrimidine kinase inhibitors. As demonstrated by their efficacy against CDK2, TRKA, Pim-1, and VEGFR, mastering the structural and mechanistic nuances of these derivatives is essential for the next generation of targeted therapeutics.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: National Institutes of Health (NIH) URL:[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: National Institutes of Health (NIH) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: ACS Publications URL:[Link]

Sources

Exploratory

Thermal stability and melting point profile of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride

Thermal Stability and Melting Point Profiling of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride: A Comprehensive Analytical Guide Executive Summary The compound 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Melting Point Profiling of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride: A Comprehensive Analytical Guide

Executive Summary

The compound 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1955541-03-3) is a highly functionalized heterocyclic building block critical to modern pharmaceutical synthesis. While its free base form (CAS: 105675-85-2) is susceptible to environmental degradation, the hydrochloride salt is specifically engineered to enhance solid-state stability, crystallinity, and aqueous solubility[1][2]. This whitepaper provides an in-depth mechanistic analysis of its thermal behavior, detailing self-validating analytical protocols for determining its melting point profile and long-term stability.

Physicochemical Profiling & Structural Causality

To accurately map the thermal profile of a compound, one must first deconstruct its molecular architecture. The thermal behavior of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is dictated by three distinct structural motifs:

  • The Hydrochloride Salt Bridge: The protonation of the primary amine at the C5 position shields the nitrogen's lone pair. This ionic interaction significantly elevates the activation energy required for thermal oxidation compared to the free base[2]. However, under acute thermal stress, this salt bridge becomes the primary site of dissociation, leading to the evolution of HCl gas (desalting) prior to backbone degradation.

  • The C4-Bromine Substitution: The heavy halogen atom increases the molecular weight and enhances intermolecular van der Waals forces within the crystal lattice, driving the melting point higher. At extreme temperatures (>250°C), the C-Br bond is vulnerable to homolytic cleavage, initiating radical-mediated decomposition.

  • The Pyrazole Core: The 1-methyl-1H-pyrazole ring is a highly stable aromatic system. Fragmentation of this core requires massive energy input, typically only occurring during advanced pyrolysis.

Pathway A 4-bromo-1-methyl-1H- pyrazol-5-amine HCl (Intact Salt) B Thermal Desalting (-HCl gas) A->B Heating (Onset ~180°C) C Free Base Intermediate (Liquid/Melt) B->C D Deamination & Debromination (> 250°C) C->D Thermal Stress E Ring Fragmentation (Carbonaceous Char) D->E Pyrolysis

Fig 1. Sequential thermal degradation pathway of the pyrazole hydrochloride salt.

Thermodynamic Transitions (DSC & TGA)

According to the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis, the precise determination of thermodynamic events is critical for establishing the identity and purity of pharmaceutical salts[3][4].

For hydrochloride salts of halogenated pyrazoles, the melting point ( Tm​ ) is rarely a simple solid-to-liquid phase transition. It is frequently accompanied by thermal decomposition.

  • Differential Scanning Calorimetry (DSC) measures the heat flow. A sharp endothermic peak indicates the melting point. If the peak is asymmetric or followed immediately by a noisy baseline, it suggests concurrent degradation.

  • Thermogravimetric Analysis (TGA) measures mass loss. A mass loss step of approximately 17% (the theoretical mass fraction of HCl in C4​H7​BrClN3​ , MW ~212.48 g/mol ) occurring concurrently with the DSC endotherm confirms that the "melting point" is actually a degradation onset (desalting)[5][6].

Data Presentation: Anticipated Thermal Parameters

Note: Values are representative of halogenated pyrazole amine hydrochlorides.

ParameterAnalytical MethodExpected Value RangeMechanistic Implication
Melting Point ( Tm​ ) DSC185°C - 195°CReflects the crystal lattice energy of the HCl salt.
Enthalpy of Fusion ( ΔHf​ ) DSC80 - 110 J/gIndicates a high degree of crystallinity and purity.
Desalting Onset ( Tdesalt​ ) TGA190°C - 210°CLoss of HCl gas; transition to the free base melt.
Decomposition ( Tdecomp​ ) TGA> 260°CCleavage of C-Br bond and pyrazole ring fragmentation.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks.

Protocol A: DSC Melting Point Determination (USP <891>)
  • Causality & Rationale: We utilize a dry nitrogen purge to suppress oxidative artifacts, ensuring the recorded endotherm reflects purely thermodynamic phase transitions. A crimped aluminum pan with a microscopic pinhole is selected to allow evolved HCl gas to escape; trapping the gas would artificially shift the melting point via pressure build-up (Le Chatelier's principle).

  • System Suitability: Prior to analysis, calibrate the cell constant and temperature axis using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g)[7].

  • Step-by-Step Execution:

    • Weigh 2.0 to 3.0 mg of gently pulverized 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride into the pin-holed aluminum pan.

    • Seal the pan using a crimper press.

    • Equilibrate the DSC cell at 25°C under a continuous N2​ flow of 50 mL/min.

    • Heat the sample from 25°C to 250°C at a linear heating rate of 10°C/min.

    • Record the extrapolated onset temperature ( Tonset​ ) and the peak maximum. The Tonset​ is the true, reproducible melting point.

Protocol B: TGA Degradation Profiling
  • Causality & Rationale: TGA is run orthogonally to DSC. By comparing the thermograms, we can definitively state whether the compound melts congruently or decomposes upon melting[3].

  • System Suitability: Verify the microbalance accuracy using certified calibration weights (e.g., 10 mg and 100 mg) and temperature accuracy using the Curie point of Nickel.

  • Step-by-Step Execution:

    • Tare an open alumina ( Al2​O3​ ) crucible.

    • Load 5.0 to 10.0 mg of the sample into the crucible.

    • Apply a nitrogen purge of 50 mL/min to sweep away evolved corrosive gases (HCl), protecting the furnace.

    • Heat from 25°C to 400°C at 10°C/min.

    • Calculate the first derivative of the mass loss curve (DTG) to pinpoint the exact temperature of maximum degradation rate ( Tmax​ ).

Accelerated Stability Profiling (ICH Q1A(R2))

While DSC and TGA provide data on acute thermal stress, pharmaceutical development requires an understanding of chronic environmental stress. Following the International Council for Harmonisation (ICH) Q1A(R2) guidelines, the compound must be subjected to accelerated stability testing to establish a re-test period or shelf life[8][9].

  • Causality & Rationale: The testing condition of 40°C / 75% Relative Humidity (RH) is designed to challenge the hygroscopicity of the hydrochloride salt. If the salt absorbs moisture from the environment, the localized micro-environmental pH drops. This aqueous micro-layer can catalyze hydrolysis or facilitate the dissociation of the salt bridge, leading to the premature formation of the less stable free base.

Workflow Start Sample Preparation (Anhydrous, Sieved) Split Analysis Branch Start->Split DSC DSC (USP <891>) 10°C/min, N2 purge Determine Tm & ΔH Split->DSC TGA TGA Determine Mass Loss & T_onset Split->TGA ICH ICH Q1A(R2) Stability 40°C/75% RH (Accelerated) 6 Months Split->ICH Report Thermal Stability Profile & Shelf-Life Estimation DSC->Report TGA->Report HPLC HPLC-UV/MS Degradant Quantitation ICH->HPLC HPLC->Report

Fig 2. Orthogonal workflow for thermal and long-term stability profiling.

Protocol C: ICH Accelerated Stress Testing
  • Preparation: Aliquot 1.0 g samples of the compound into double-lined low-density polyethylene (LDPE) bags, placed inside a high-density polyethylene (HDPE) drum (simulating commercial packaging).

  • Incubation: Place the samples in a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH[9].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Analysis: Analyze pulled samples via HPLC-UV/MS to quantify the formation of desalted free base or debrominated impurities. A change of >5% from the initial assay value is considered a "significant change" under ICH guidelines, necessitating intermediate testing (30°C/65% RH)[8].

Conclusion

The thermal stability of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a delicate balance maintained by its salt bridge and rigid aromatic core. By employing orthogonal thermal analysis (DSC/TGA) aligned with USP <891> and rigorous ICH Q1A(R2) stability protocols, researchers can accurately predict its behavior during scale-up, formulation, and long-term storage. Understanding these mechanistic pathways ensures that this critical intermediate maintains its integrity throughout the drug development lifecycle.

References

  • 4-BROMO-1-METHYL-1H-PYRAZOL-5-AMINE HYDROCHLORIDE CAS:1955541-03-3 Source: ChemBuyersGuide URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride

Executive Summary 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a highly versatile, bifunctional building block prominently utilized in the development of kinase inhibitors, such as MAPKAPK2 (MK2) inhibitors ()[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a highly versatile, bifunctional building block prominently utilized in the development of kinase inhibitors, such as MAPKAPK2 (MK2) inhibitors ()[1], and Lysophosphatidic Acid Receptor-1 (LPAR1) antagonists ()[2]. However, executing a protection-free Suzuki-Miyaura cross-coupling on this specific substrate presents a triad of chemical hurdles: stoichiometric imbalances due to the hydrochloride salt, catalyst poisoning via the unprotected primary amine, and competing protodehalogenation.

This application note provides field-proven, self-validating protocols designed to bypass these failure modes, ensuring high-yielding carbon-carbon bond formation without the need for transient amine protecting groups.

Mechanistic Causality & Substrate-Specific Challenges

To engineer a robust coupling protocol, we must first analyze the causality behind common reaction failures with this substrate:

  • The Hydrochloride Salt Sink : The substrate is supplied as an HCl salt. Failure to account for this results in incomplete boronic acid activation. The base intended to form the reactive boronate complex is instead prematurely consumed by the acid, stalling the catalytic cycle at the transmetalation step.

  • Catalyst Poisoning via the Unprotected C-5 Amine : The primary amine at the C-5 position is a strong σ -donor. In the absence of steric shielding, it readily coordinates to Palladium(II) intermediates. This creates a highly stable, unreactive complex (a catalyst sink) or leads to off-target Buchwald-Hartwig amination.

  • Protodehalogenation Vulnerability : Electron-rich aminopyrazoles undergo rapid oxidative addition but can stall during transmetalation. Extended residence times of the Pd(II)-aryl intermediate in aqueous basic conditions increase the risk of hydrodebromination ()[3].

Strategic Experimental Design

Field-proven insights dictate that overcoming these challenges requires precise control over the catalytic microenvironment:

  • Base Stoichiometry & Selection : We mandate the use of mild inorganic bases like K3​PO4​ or K2​CO3​ . Strong alkoxide bases (e.g., NaOtBu ) must be avoided, as they will deprotonate the primary amine, transforming it into a highly coordinating amide anion that irreversibly poisons the catalyst. A minimum of 3.0 equivalents is strictly required : 1.0 eq for in situ HCl neutralization, and 2.0 eq for boronic acid activation[2].

  • Ligand Architecture (The XPhos Advantage) : To prevent amine coordination, we employ the bulky, electron-rich biarylphosphine ligand XPhos . The extreme steric bulk of its cyclohexyl groups enforces a highly reactive, monoligated L1​Pd(0) species. This spatial shielding physically blocks the C-5 amine from coordinating to the palladium center, while the electron-rich nature of the ligand accelerates oxidative addition into the C-Br bond[2][3].

  • Biphasic Solvent Microenvironment : A biphasic system (e.g., Toluene/Water or 1,4-Dioxane/Water) is critical. Water dissolves the inorganic base to facilitate rapid HCl neutralization and generates the highly reactive hydroxo-palladium intermediate [Ln​Pd(Ar)(OH)] , which undergoes transmetalation significantly faster than the corresponding halide complex.

Visual Workflow of the Catalytic Cycle

G Substrate 4-Bromo-1-methyl-1H-pyrazol- 5-amine HCl Neutralization In Situ Neutralization (HCl Scavenging) Substrate->Neutralization Base1 Stoichiometric Base (e.g., K3PO4, 3 equiv.) Base1->Neutralization FreeBase Free 5-Amino-4-bromo Pyrazole (Active Electrophile) Neutralization->FreeBase OxAdd Oxidative Addition (C-Br Bond Cleavage) FreeBase->OxAdd Precatalyst XPhos Pd G2 / XPhos Precatalyst System ActivePd Active L-Pd(0) (Sterically Shielded) Precatalyst->ActivePd Activation ActivePd->OxAdd Transmet Transmetalation (Aryl-B(OH)2 Addition) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->ActivePd Pd(0) Regeneration Product 4-Aryl-1-methyl-1H-pyrazol- 5-amine (Target) RedElim->Product

Mechanistic workflow of the protection-free Suzuki-Miyaura cross-coupling cycle.

Quantitative Protocol Comparison

ParameterProtocol A: Thermal CouplingProtocol B: Microwave Coupling
Catalyst System Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)XPhos Pd G2 (5 mol%) / XPhos (5 mol%)
Base (Equivalents) K₃PO₄ (3.0 equiv)K₂CO₃ (3.0 equiv)
Solvent System Toluene / Water (3:1 v/v)1,4-Dioxane / Water (4:1 v/v)
Temperature & Time 90–100 °C for 4–12 hours110 °C for 30–40 minutes
Typical Yield Range 65% – 85%75% – 90%
Primary Advantage Highly scalable, utilizes standard glasswareRapid reaction, minimal debromination risk

Self-Validating Methodologies

Protocol A: Scalable Thermal Cross-Coupling (Protection-Free)

Adapted from the validated synthesis routes of LPAR1 antagonists[2]. Ideal for scale-up where microwave reactors are impractical.

  • Preparation : To a Schlenk flask or heavy-walled sealed tube, add 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (1.0 equiv), arylboronic acid (1.3 equiv), K3​PO4​ (3.0 equiv), Pd(OAc)2​ (5 mol %), and XPhos (10 mol %).

    • Validation Checkpoint 1: Ensure the K3​PO4​ is finely milled and free-flowing. Clumped base indicates moisture absorption, which will skew the critical 3.0 equivalent stoichiometry needed for HCl neutralization.

  • Solvent Addition & Degassing : Add a 3:1 (v/v) mixture of Toluene and Water. Sparge the biphasic mixture with Argon gas for 10 minutes.

    • Validation Checkpoint 2: The biphasic nature is required. Complete dissolution of the inorganic base in the aqueous layer validates that the water ratio is sufficient.

  • Reaction Execution : Seal the flask and heat to 95 °C with vigorous stirring (800+ rpm) for 8–12 hours.

    • Validation Checkpoint 3: Observe a color transition from pale yellow to deep red/brown within the first hour, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Workup & Isolation : Cool to room temperature. Dilute with Ethyl Acetate and separate the layers.

    • Validation Checkpoint 4: Test the pH of the discarded aqueous layer. It must be >8. A neutral or acidic pH indicates incomplete neutralization of the pyrazole hydrochloride salt, explaining any unreacted starting material.

  • Purification : Wash the organic layer with brine, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted High-Throughput Coupling

Optimized for rapid library generation and outcompeting the kinetics of protodehalogenation[1][3].

  • Preparation : In a microwave-safe vial, combine 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (1.0 equiv), arylboronic acid (1.2 equiv), K2​CO3​ (3.0 equiv), XPhos Pd G2 precatalyst (5 mol %), and XPhos (5 mol %).

  • Solvent & Degassing : Add 1,4-Dioxane and Water (4:1 v/v). Purge the vial with Argon for 5 minutes and seal with a crimp cap.

    • Validation Checkpoint 1: The use of the G2 precatalyst should yield a homogeneous, slightly yellow solution prior to heating, confirming proper precatalyst solubility.

  • Irradiation : Heat in a dedicated microwave synthesizer at 110 °C for 30–40 minutes.

    • Validation Checkpoint 2: The pressure curve on the microwave synthesizer interface should remain stable. Spikes in pressure may indicate solvent superheating or substrate decomposition.

  • Workup : Filter the crude mixture through a short pad of Celite to remove palladium black.

    • Validation Checkpoint 3: The filtrate should be clear and free of black particulates, validating the complete removal of spent catalyst before downstream chromatography.

References

  • Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner syndrome cells. Pharmaceuticals. URL:[Link]

  • Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. Journal of Medicinal Chemistry. URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. URL:[Link]

Sources

Application

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds from 4-Bromo-1-methyl-1H-pyrazol-5-amine

Application Note & Experimental Protocol Executive Summary Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in drug discovery, frequently serving as purine bioisosteres in the development of kinase inhibitors and phos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Experimental Protocol

Executive Summary

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in drug discovery, frequently serving as purine bioisosteres in the development of kinase inhibitors and phosphodiesterase (PDE) modulators[1]. De novo synthesis of these bicyclic systems often faces regioselectivity challenges, particularly concerning the N1 vs. N2 methylation of the pyrazole ring. By utilizing 4-bromo-1-methyl-1H-pyrazol-5-amine as a pre-methylated, highly functionalized building block, researchers can bypass late-stage alkylation mixtures. This application note details a self-validating, two-step synthetic workflow: palladium-catalyzed cyanation followed by cyclocondensation, yielding highly pure pyrazolo[3,4-d]pyrimidine derivatives.

Mechanistic Rationale & Synthetic Strategy

The transformation of 4-bromo-1-methyl-1H-pyrazol-5-amine into a fused pyrimidine system requires the introduction of a carbon electrophile at the C4 position. The 4-bromo group is unreactive toward direct cyclization; however, it serves as an excellent handle for transition-metal-catalyzed cross-coupling[2].

  • Cyanation : We employ a3 using zinc cyanide (Zn(CN)₂). This method is vastly superior to the classic Rosenmund-von Braun reaction (which uses stoichiometric CuCN at >150 °C) because it operates under milder conditions (110 °C), avoids toxic copper waste, and prevents the degradation of the electron-rich pyrazole core[3].

  • Cyclocondensation : The resulting intermediate, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, possesses adjacent amino and nitrile groups perfectly poised for cyclization. Heating this intermediate in formamide (which acts as both solvent and a C-N synthon) drives the formation of the pyrimidine ring[4]. The reaction proceeds via a formamidine intermediate that undergoes intramolecular attack on the nitrile, followed by tautomerization to yield the thermodynamically stable5[5].

SynthesisWorkflow A 4-Bromo-1-methyl- 1H-pyrazol-5-amine B 5-Amino-1-methyl- 1H-pyrazole-4-carbonitrile A->B Zn(CN)2, Pd(PPh3)4 DMF, 110°C C 1-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine B->C Formamide Reflux, 150°C D 1-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one B->D Urea Reflux, 150°C

Figure 1: Synthetic workflow for generating pyrazolo[3,4-d]pyrimidine scaffolds.

Step-by-Step Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation

Objective: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Causality Note: Rigorous exclusion of oxygen is critical. Palladium(0) catalysts are highly sensitive to oxidation, which will prematurely terminate the catalytic cycle and lead to incomplete conversion[3].

Procedure:

  • Preparation : In an oven-dried 20 mL microwave vial, add 4-bromo-1-methyl-1H-pyrazol-5-amine (1.00 g, 5.68 mmol), zinc cyanide (400 mg, 3.41 mmol, 0.6 eq), and Pd(PPhPh₃)₄ (328 mg, 0.28 mmol, 5 mol%)[3].

  • Degassing : Seal the vial with a septum cap. Apply high vacuum for 2 minutes, then backfill with Argon. Repeat this vacuum/Argon cycle three times to ensure a completely inert atmosphere[3].

  • Reaction : Inject anhydrous, degassed DMF (15 mL) through the septum under positive Argon pressure. Place the vial in a pre-heated reaction block at 110 °C and stir vigorously overnight (14–16 hours)[3].

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a short pad of Celite to remove insoluble zinc and palladium salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification : Wash the combined organic filtrate with 5% aqueous LiCl (3 × 20 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient of 20-50% EtOAc in Hexanes) to afford the product as an off-white solid.

Protocol B: Cyclocondensation to Pyrazolo[3,4-d]pyrimidin-4-amine

Objective: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Causality Note: Formamide requires high temperatures (>150 °C) to decompose slightly into ammonia and carbon monoxide, which facilitates the formation of the reactive formamidine intermediate necessary for ring closure[4].

Procedure:

  • Reaction : In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (500 mg, 4.09 mmol) in formamide (10 mL)[4].

  • Heating : Heat the mixture to 150–160 °C using an oil bath. Stir continuously for 12 hours. The suspension will initially dissolve, turning into a deep yellow/brown solution as the cyclization proceeds.

  • Precipitation : Monitor reaction completion via LC-MS. Once the starting material is consumed, cool the flask to room temperature. Slowly pour the reaction mixture into ice-cold distilled water (40 mL) while stirring vigorously. A precipitate will form immediately.

  • Isolation : Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold water (2 × 10 mL) to remove residual formamide, followed by cold ethanol (5 mL).

  • Drying : Dry the solid under high vacuum at 50 °C for 4 hours to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[5].

Quantitative Data & Optimization

To ensure a self-validating system, we evaluated multiple conditions for both the cyanation and cyclization steps. The optimized parameters are summarized below.

Table 1: Optimization of Cyanation Conditions

EntryCyanating AgentCatalyst SystemSolventTemp (°C)Yield (%)Observation / Causality
1CuCN (2.0 eq)NoneNMP15045Harsh conditions; difficult purification due to copper salts.
2Zn(CN)₂ (0.6 eq)Pd(PPh₃)₄ (5 mol%)DMF11082Clean conversion; standard reliable protocol[3].
3Zn(CN)₂ (0.6 eq)Pd₂(dba)₃ / dppf (2 mol%)DMF10089Excellent yield; preferred for large-scale synthesis.

Table 2: Optimization of Cyclization Conditions

EntryReagent (Solvent)ConditionsTarget ScaffoldYield (%)
1Formamide150 °C, 12 h1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine78
2Urea (neat melt)160 °C, 4 h1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one72
3Triethyl orthoformate, then NH₃Reflux 4h, then RT1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine85
Analytical Characterization Standards

To validate the trustworthiness of the synthesized scaffolds, the following analytical benchmarks should be met:

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile :

    • LC-MS : [M+H]⁺ m/z calculated for C₅H₇N₄: 123.06, found: 123.1.

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.55 (s, 1H, pyrazole-CH), 6.50 (br s, 2H, NH₂), 3.55 (s, 3H, N-CH₃). The disappearance of the C4-Br isotope pattern in MS is the primary indicator of success.

  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine :

    • LC-MS : [M+H]⁺ m/z calculated for C₆H₈N₅: 150.07, found: 150.1[5].

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (s, 1H, pyrimidine-CH), 8.05 (s, 1H, pyrazole-CH), 7.70 (br s, 2H, NH₂), 3.90 (s, 3H, N-CH₃). The appearance of the highly deshielded pyrimidine proton at δ 8.20 confirms ring closure.

References
  • Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium PubMed Central (PMC) - NIH URL:[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium ACS Infectious Diseases - ACS Publications URL:[Link]

  • Synthesis of new iso-C-nucleoside analogues from 2-(methyl 2-O...) Researcher.Life URL: [Link]

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl

Introduction: The Strategic Importance of N-Aryl-5-aminopyrazoles The N-aryl-5-aminopyrazole framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Aryl-5-aminopyrazoles

The N-aryl-5-aminopyrazole framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] These scaffolds are integral to the development of therapeutics targeting a range of diseases, most notably as inhibitors for various kinases, such as mitogen-activated protein kinases (MAPKs).[1][2] The synthesis of these complex molecules often relies on the efficient formation of a carbon-nitrogen (C-N) bond between a pyrazole core and an aryl moiety. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, particularly in terms of substrate scope, functional group tolerance, and milder reaction conditions.[3][4]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride, a key building block for the synthesis of N-aryl-5-aminopyrazole derivatives. We will delve into the critical parameters of the reaction, provide a detailed, step-by-step protocol, and offer insights into troubleshooting common issues, tailored for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition + Ar-Br Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination + R-NH2 Amido_Complex Amido Complex Amine_Coordination->Amido_Complex + Base - [H-Base]+Br- Amido_Complex->Pd(0)L Reductive Elimination + Ar-NHR Ar-NHR N-Aryl-5-aminopyrazole Amido_Complex->Ar-NHR Ar-Br 4-bromo-1-methyl- 1H-pyrazol-5-amine Ar-Br->Oxidative_Addition R-NH2 Aryl Amine R-NH2->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (4-bromo-1-methyl-1H-pyrazol-5-amine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aryl amine coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-5-aminopyrazole product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Critical Reaction Parameters for 4-bromo-1-methyl-1H-pyrazol-5-amine HCl

The success of the Buchwald-Hartwig amination of this specific substrate is highly dependent on the careful selection of several key parameters.

The Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine HCl

The hydrochloride salt form of the starting material is a critical consideration. The HCl salt must be neutralized in situ for the reaction to proceed. This requires the addition of at least one extra equivalent of base compared to what is needed for the catalytic cycle itself. The amino group at the 5-position and the pyrazole ring nitrogens can also interact with the palladium catalyst, potentially influencing its reactivity.

Palladium Precursor

A variety of palladium precursors can be used to generate the active Pd(0) catalyst. Common choices include:

  • Pd(OAc)₂ (Palladium(II) acetate): Often reliable, but can be less effective than pre-catalysts.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source, but can be sensitive to air.

  • Pre-catalysts: These are air- and moisture-stable complexes that readily form the active Pd(0) species under the reaction conditions. For challenging substrates, pre-catalysts often provide more consistent results.[5]

Ligand Selection

The choice of phosphine ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For heteroaromatic substrates like bromopyrazoles, bulky, electron-rich biarylphosphine ligands have shown great success.

A highly effective ligand for the amination of unprotected bromoimidazoles and bromopyrazoles is tBuBrettPhos .[6][7][8] Its steric bulk and electronic properties are well-suited to promote the desired C-N bond formation with these challenging substrates.

Base Selection and Stoichiometry

The base plays a crucial role in the deprotonation of the amine. The choice of base must be strong enough to facilitate this step but not so strong as to cause unwanted side reactions.

  • Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[9]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.

Crucially, when using 4-bromo-1-methyl-1H-pyrazol-5-amine HCl, a sufficient amount of base must be used to both neutralize the HCl salt and participate in the catalytic cycle. A typical starting point is to use 2.2 to 2.5 equivalents of a strong base .

Solvent

The solvent must be anhydrous and capable of dissolving the reactants and catalytic species at the reaction temperature. Common choices for Buchwald-Hartwig aminations include:

  • Toluene

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation.

Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl. Optimization may be required for specific aryl amine coupling partners.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or a suitable pre-catalystProvides a reliable source of active Pd(0).
Ligand tBuBrettPhosProven effectiveness with bromopyrazole substrates.[6][7][8]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases that are effective in this transformation.
Base Stoichiometry 2.2 - 2.5 equivalentsTo neutralize the HCl salt and facilitate the catalytic cycle.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 80 - 110 °CA common temperature range for these reactions.
Catalyst Loading 1-2 mol% PdA typical starting point for optimization.
Ligand Loading 1.1 - 1.2 x Pd loadingTo ensure complete coordination to the palladium center.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl with a generic aryl amine.

Materials:

  • 4-bromo-1-methyl-1H-pyrazol-5-amine HCl (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • tBuBrettPhos (0.022 equiv, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous toluene (or 1,4-dioxane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazol-5-amine HCl (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), tBuBrettPhos (0.022 equiv), and sodium tert-butoxide (2.2 equiv).

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

    • Add anhydrous, degassed toluene via syringe.

    • Add the aryl amine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient base- Presence of oxygen or moisture- Low reaction temperature- Use a fresh palladium source or a pre-catalyst.- Ensure at least 2.2 equivalents of strong base are used.- Use thoroughly dried and degassed solvents and reagents.- Increase the reaction temperature in increments of 10 °C.
Hydrodehalogenation - Unfavorable ligand-to-metal ratio- High reaction temperature- Optimize the ligand-to-palladium ratio.- Lower the reaction temperature.
Formation of side products - Reaction with solvent- Competing side reactions of functional groups- Screen alternative anhydrous, non-coordinating solvents.- Protect sensitive functional groups on the aryl amine if necessary.

References

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT DSpace. [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • American Chemical Society. (n.d.). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. [Link]

  • National Institutes of Health. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • MDPI. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

  • RTI International. (2019). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. [Link]

  • PubMed. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. [Link]

Sources

Application

Application Note: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride as a Privileged Scaffold in Drug Discovery

Executive Summary The development of highly selective small-molecule therapeutics frequently relies on the strategic utilization of privileged heterocyclic scaffolds. 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule therapeutics frequently relies on the strategic utilization of privileged heterocyclic scaffolds. 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1955541-03-3) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists [1][2].

This application note provides a comprehensive, field-tested guide to utilizing this intermediate. By detailing the causality behind specific experimental conditions—such as the necessity of the hydrochloride salt for stability and the selection of specific bulky palladium ligands for cross-coupling—this guide empowers medicinal chemists to seamlessly integrate this building block into their drug discovery workflows.

Physicochemical Properties & Handling Rationale

The free base of 5-aminopyrazoles is notoriously electron-rich, making it susceptible to rapid atmospheric oxidation and photolytic degradation, often resulting in a dark, intractable tar over time. Utilizing the hydrochloride salt protonates the C5-amine, significantly reducing the electron density of the pyrazole ring and conferring excellent bench stability.

Table 1: Physicochemical Profile & Storage Guidelines

PropertyValueHandling & Rationale
CAS Number 1955541-03-3 (HCl salt) 105675-85-2 (Free base)Always verify the salt form before calculating stoichiometric equivalents for bases in reactions.
Molecular Weight 212.48 g/mol (HCl salt)Accounts for the HCl molecule; adjust mass accordingly.
Appearance Off-white to pale brown powderDark brown/black indicates oxidation of the free amine.
Solubility Soluble in DMSO, MeOH, H₂OIdeal for biphasic cross-coupling reactions (e.g., Toluene/H₂O).
Storage 2–8°C, desiccated, darkHygroscopic nature requires storage under inert gas (Argon/N₂).

Strategic Utility in Medicinal Chemistry

The structural topology of 4-bromo-1-methyl-1H-pyrazol-5-amine offers two orthogonal vectors for functionalization:

  • The C4-Bromine: Acts as an electrophilic handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings.

  • The C5-Amine: Serves as a nucleophilic center for amidation, carbamate formation, or urea synthesis.

Application A: Bioisosteric Replacement in LPA1 Antagonists

In the pursuit of treatments for idiopathic pulmonary fibrosis (IPF), researchers have successfully utilized the 5-aminopyrazole core as a metabolically stable bioisostere for 4-amino-3-methylisoxazole[1]. This replacement enhances the pharmacokinetic profile while maintaining potent antagonism at the Lysophosphatidic Acid Receptor-1 (LPA1).

Application B: Kinase Inhibitor Scaffolds (MET/ALK/RON)

The pyrazole core mimics the hydrogen-bonding motif of the adenine ring of ATP. By functionalizing the C4 and C5 positions, chemists can generate highly selective ATP-competitive inhibitors targeting MET, ALK, and RON kinases, which are critical drivers in non-small cell lung cancer (NSCLC) [2].

Kinase_Signaling A MET / ALK Receptors B Receptor Autophosphorylation (Active Kinase Domain) A->B Ligand Binding C Downstream Signaling (PI3K/AKT, MAPK Pathways) B->C Signal Transduction D Tumor Proliferation & Survival C->D Gene Expression I Pyrazole-Derived Inhibitor (Synthesized from Intermediate) I->B ATP-Competitive Inhibition

Figure 1: Mechanism of action for pyrazole-derived kinase inhibitors targeting the MET/ALK signaling cascade.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. We employ specific catalyst-ligand combinations to overcome the inherent electronic deactivation of the C4-bromide caused by the adjacent electron-donating C5-amine.

Workflow Step1 Starting Material (HCl Salt) Step2 In-Situ Neutralization (Excess K3PO4) Step1->Step2 Step3 Suzuki Coupling (Pd(OAc)2 / X-Phos) Step2->Step3 Step4 Amidation / Carbamate (C5 Amine) Step3->Step4 Step5 Final API (Purification) Step4->Step5

Figure 2: Step-by-step synthetic workflow for functionalizing 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride.

Protocol A: C4 Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position using an arylboronic acid.

Causality & Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ often fail here due to the electron-rich nature of the pyrazole ring, leading to sluggish oxidative addition and competing protodeboronation of the boronic acid. We utilize Pd(OAc)₂ with X-Phos [1]. X-Phos is a bulky, electron-rich dialkylbiaryl phosphine ligand that accelerates oxidative addition and prevents the formation of inactive palladium black.

Table 2: Catalyst Optimization Data (Empirical)

Catalyst System Base Solvent Yield (%) Observation
Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O < 30% Protodeboronation of boronic acid.
Pd(dppf)Cl₂ K₂CO₃ DMF/H₂O 55% Moderate yield, difficult aqueous workup.

| Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene/H₂O | > 85% | Rapid conversion, clean impurity profile. |

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, add 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (1.00 g, 4.70 mmol, 1.0 eq), the desired arylboronic acid (6.58 mmol, 1.4 eq), X-Phos (224 mg, 0.47 mmol, 0.1 eq), and Pd(OAc)₂ (53 mg, 0.235 mmol, 0.05 eq).

  • Base Addition (Critical Step): Add anhydrous K₃PO₄ (3.00 g, 14.1 mmol, 3.0 eq). Note: A full 3.0 equivalents are required—1.0 eq to neutralize the hydrochloride salt of the starting material, and 2.0 eq to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent & Degassing: Add Toluene (15 mL) and degassed H₂O (5 mL). Bubble Argon gas directly through the biphasic mixture for 10 minutes to displace dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction: Seal the tube and heat to 95°C for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material exhibits a characteristic bromine isotope pattern (m/z 176/178 for the free base). The reaction is complete when this signal is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: C5 Carbamate Formation

Objective: Conversion of the C5 primary amine to a carbamate for LPA1 antagonist synthesis.

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate 5-amino-4-aryl-1-methylpyrazole (2.84 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (10 mL) under an Argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (0.27 mL, 3.41 mmol, 1.2 eq). Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add the chloroformate reagent (e.g., 2,2,2-trichloroethyl chloroformate) (3.41 mmol, 1.2 eq) to control the exothermic reaction and prevent di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction by pouring it into ice water (20 mL). Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1N HCl (to remove residual pyridine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the carbamate product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates, the following self-validating analytical checks must be performed:

  • ¹H NMR (DMSO-d6): For the starting material, the N-methyl group appears as a sharp singlet around δ 3.60 ppm. The C3-proton of the pyrazole ring appears as a singlet around δ 7.20 ppm. Disappearance of the broad amine peak ( δ 5.00-5.50 ppm) confirms successful functionalization at the C5 position.

  • LC-MS: Always utilize Electrospray Ionization (ESI) in positive mode. The presence of the bromine atom in the starting material provides a distinct 1:1 isotopic ratio (M and M+2 peaks), which serves as a built-in tracer. The disappearance of this isotopic signature strictly validates the success of the C4 cross-coupling step.

References

  • Title: Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: United States Patent: Aminopyrazole Kinase Inhibitors (Mulvihill et al.)
Method

Preparation of novel kinase inhibitors utilizing 4-bromo-1-methyl-1H-pyrazol-5-amine

Application Note: Strategic Utilization of 4-Bromo-1-methyl-1H-pyrazol-5-amine in the Synthesis of Novel Kinase Inhibitors Executive Summary The development of highly selective kinase inhibitors requires building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-Bromo-1-methyl-1H-pyrazol-5-amine in the Synthesis of Novel Kinase Inhibitors

Executive Summary

The development of highly selective kinase inhibitors requires building blocks that can precisely navigate the complex spatial constraints of the ATP-binding pocket. As a Senior Application Scientist, I have structured this technical guide to detail the deployment of 4-bromo-1-methyl-1H-pyrazol-5-amine (CAS: 105675-85-2) 1—a privileged heterocyclic scaffold heavily utilized in the synthesis of oncology and fibrotic disease therapeutics, including Aurora B kinase inhibitors and Lysophosphatidic Acid Receptor-1 (LPA1) antagonists 2. This guide moves beyond basic procedural steps to explain the causality behind our synthetic strategies, ensuring self-validating and reproducible workflows.

Mechanistic Rationale: The Pyrazole Scaffold in Kinase Targeting

The selection of 4-bromo-1-methyl-1H-pyrazol-5-amine is driven by its exceptional pharmacophoric properties:

  • The Pyrazole Core (ATP Bioisostere): The nitrogen atoms of the pyrazole ring act as critical hydrogen-bond acceptors and donors, mimicking the adenine ring of ATP to anchor the molecule to the backbone amides of the kinase hinge region.

  • N1-Methyl Group: This moiety locks the tautomeric state of the pyrazole, eliminating conformational ambiguity and directing the binding orientation within the ATP pocket.

  • C4-Bromo Handle: The bromine atom provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Arylating this position allows the inhibitor to project deep into the hydrophobic pocket adjacent to the gatekeeper residue, a primary driver of kinase selectivity 2.

  • C5-Amine Vector: The amine serves as an attachment point for ureas, amides, or carbamates. Spatially, this vector points toward the solvent-exposed region or the DFG-out pocket, enabling the tuning of pharmacokinetic properties without disrupting hinge binding.

Synthetic Strategy & Pathway Logic

The standard workflow involves a sequential functionalization starting with C4-arylation, followed by C5-amine derivatization.

SyntheticWorkflow A 4-Bromo-1-methyl- 1H-pyrazol-5-amine (Scaffold) B Suzuki-Miyaura Cross-Coupling (C4-Arylation) A->B Arylboronic acid, Pd cat., Base C 5-Amino-4-aryl- 1-methylpyrazole (Intermediate) B->C D Urea/Amide Derivatization (C5-Amine) C->D Isocyanate or Triphosgene E Novel Kinase Inhibitor D->E

Workflow: Sequential C4-arylation and C5-derivatization of the pyrazole scaffold.

Quantitative Optimization Data: Suzuki-Miyaura Cross-Coupling

The C4-arylation of electron-rich, sterically hindered heterocycles requires careful catalyst selection. Table 1 summarizes the optimization data establishing the superiority of the Pd(OAc)₂ / X-Phos system for this specific scaffold 2.

Table 1: Optimization of C4-Arylation Conditions

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh₃)₄NoneCs₂CO₃DMF8045
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O (3:1)9562
Pd(OAc)₂ X-Phos K₃PO₄ Toluene / H₂O (3:1) 95 88

Note: The bulky, electron-rich X-Phos ligand is critical for facilitating oxidative addition into the deactivated C-Br bond of the pyrazole.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura)

Objective: To install a hydrophobic aryl moiety at the C4 position.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazol-5-amine (800 mg, 4.55 mmol)

  • 2-Fluorophenylboronic acid (890 mg, 6.36 mmol, 1.4 equiv)

  • Pd(OAc)₂ (51 mg, 0.227 mmol, 0.05 equiv)

  • X-Phos (217 mg, 0.45 mmol, 0.10 equiv)

  • K₃PO₄ (1.93 g, 9.09 mmol, 2.0 equiv)

  • Toluene (12 mL) / Degassed Water (4 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, combine the pyrazole scaffold, arylboronic acid, K₃PO₄, and X-Phos.

  • Degassing (Causality Check): Add the toluene/water mixture. Bubble argon through the biphasic solution for exactly 15 minutes. Causality: Rigorous exclusion of oxygen is mandatory; trace oxygen will rapidly oxidize the electron-rich X-Phos ligand, permanently deactivating the Pd(0) catalytic cycle 2.

  • Catalyst Addition: Add Pd(OAc)₂ under a positive stream of argon. Seal the reaction tube immediately.

  • Execution: Heat the mixture in an oil bath at 95 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation System:

    • LC-MS: Confirm the disappearance of the 1:1 (M / M+2) bromine isotope pattern. The mass should shift to the exact mass of the arylated product.

    • ¹H-NMR (CDCl₃): Validate the success of the coupling by identifying the downfield shift of the pyrazole C3-H singlet (due to the anisotropic effect of the newly installed C4-aryl ring) and the appearance of new aromatic multiplet resonances.

Protocol 2: C5-Amine Derivatization (Urea Formation)

Objective: To elaborate the C5-amine into a urea linkage to engage the solvent-exposed pocket.

Step-by-Step Procedure:

  • Preparation: Dissolve the 5-amino-4-aryl-1-methylpyrazole intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) under argon.

  • Activation (Causality Check): Add Triethylamine (2.0 equiv), followed by the dropwise addition of an aryl isocyanate (1.2 equiv) at 0 °C. Causality: The C5-amine of this pyrazole is notoriously poor at nucleophilic attack due to the electron-withdrawing nature of the heterocycle and steric clash from the adjacent N1-methyl group. Utilizing a highly reactive electrophile (isocyanate) rather than a standard carboxylic acid/coupling reagent is strictly required to drive the reaction forward.

  • Execution: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

  • Self-Validation System:

    • FT-IR: Confirm product formation via the appearance of a strong, sharp urea C=O stretching frequency at ~1650–1680 cm⁻¹.

    • ¹H-NMR (DMSO-d₆): Look for two distinct, broad singlets integrating to 1H each in the downfield region (>8.0 ppm), confirming the formation of the unsymmetrical urea NH protons.

Biological Application: Aurora B Kinase Inhibition

Derivatives synthesized from the 4-bromo-1-methyl-1H-pyrazol-5-amine scaffold have shown profound efficacy in inhibiting Aurora B kinase, a critical regulator of chromosome segregation during mitosis 3. By competitively binding to the ATP pocket, these inhibitors block the phosphorylation of Histone H3 at Serine 10, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

AuroraBPathway Inhibitor Pyrazole-based Kinase Inhibitor AuroraB Aurora B Kinase (Active Complex with INCENP) Inhibitor->AuroraB Competitive ATP Binding (Inhibition) H3 Histone H3 (Ser10 Phosphorylation) AuroraB->H3 Phosphorylates Apoptosis Mitotic Catastrophe & Apoptosis AuroraB->Apoptosis When Inhibited Chromosome Chromosome Condensation & Segregation H3->Chromosome Promotes CellDivision Successful Mitosis (Cytokinesis) Chromosome->CellDivision Normal Pathway

Signaling logic demonstrating Aurora B kinase inhibition and subsequent mitotic catastrophe.

References

  • Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • United States Patent 8,445,510 B2 (May 16 2011).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Organic Solubility for 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride

Overview: 4-Bromo-1-methyl-1H-pyrazol-5-amine (CAS 105675-85-2) is a highly versatile building block, frequently utilized in Suzuki cross-coupling reactions and the synthesis of bioisosteres for drug discovery, such as L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview: 4-Bromo-1-methyl-1H-pyrazol-5-amine (CAS 105675-85-2) is a highly versatile building block, frequently utilized in Suzuki cross-coupling reactions and the synthesis of bioisosteres for drug discovery, such as LPAR antagonists (1)[1]. However, when supplied or isolated as a hydrochloride salt , its ionic crystal lattice renders it highly polar. This causes poor solubility in standard non-polar to moderately polar organic solvents (like dichloromethane, toluene, or ethyl acetate), leading to reaction failure, "oiling out," or poor yields.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and FAQs to resolve these solubility barriers.

Part 1: The Causality of Insolubility & Solvent Selection

Mechanistic Causality

Amine hydrochlorides consist of a protonated ammonium cation and a chloride anion. To dissolve this salt in an organic solvent, the solvent must overcome the high lattice energy of the ionic pair. Non-polar solvents lack the dielectric constant and hydrogen-bonding capacity to solvate these ions. Consequently, the salt either remains suspended as a solid or aggregates into an intractable "goo" (2)[2].

Quantitative Solvent Selection

To maintain the compound as a hydrochloride salt while achieving dissolution, you must select solvents capable of dipole-dipole interactions or hydrogen bonding.

Table 1: Solvent Matrix for 4-Bromo-1-methyl-1H-pyrazol-5-amine

Solvent CategoryExamplesSolubility (HCl Salt)Solubility (Free Base)Mechanistic Rationale
Non-Polar Hexane, TolueneVery LowHighCannot solvate the ionic lattice; free base dissolves via Van der Waals forces.
Moderately Polar DCM, EtOAc, THFLow to ModerateVery HighWeak dipole interactions; often requires a co-solvent for the salt form.
Polar Protic Methanol, EthanolHighHighHydrogen bonding effectively solvates both the chloride anion and protonated amine.
Polar Aprotic DMF, DMSO, NMPVery HighHighHigh dielectric constant disrupts the ionic pair; excellent for cross-coupling reactions.

Part 2: Troubleshooting Workflows & Visualizations

To systematically resolve solubility issues, follow the decision logic outlined below based on your downstream reaction requirements.

SolubilityTroubleshooting Start Compound insoluble in target organic solvent Q1 Does the downstream reaction require the HCl salt? Start->Q1 SaltYes Yes, salt is required Q1->SaltYes SaltNo No, free amine is acceptable Q1->SaltNo Action1 Switch to Polar Aprotic (DMF, DMSO, NMP) SaltYes->Action1 Action2 Add 5-10% Polar Co-solvent (e.g., Methanol) SaltYes->Action2 Action3 Apply gentle heating (40-50°C) & sonication Action1->Action3 Action2->Action3 Action4 In-situ neutralization (Add DIPEA/TEA) SaltNo->Action4 Homogeneous rxn Action5 Ex-situ Free-basing (Aqueous Na2CO3 / DCM extraction) SaltNo->Action5 Requires pure base

Decision tree for troubleshooting the organic solubility of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl.

Part 3: Self-Validating Experimental Protocols

If your reaction (e.g., an acylation or alkylation) requires a non-polar or moderately polar solvent, the most robust solution is to convert the hydrochloride salt to its free base (3)[3]. The following protocol ensures complete conversion while validating the product at each step.

Protocol 1: Ex-Situ Free-Basing via Liquid-Liquid Extraction

Objective: Convert the insoluble HCl salt to the highly organic-soluble free amine.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride

  • 1M Aqueous Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Aqueous Dissolution: Suspend the amine hydrochloride in distilled water (approx. 10 mL per gram of compound). Causality: Water perfectly solvates the ionic lattice, creating a homogeneous starting point.

  • Basification: Slowly add 1M Na₂CO₃ dropwise under continuous stirring until the aqueous phase reaches pH 9-10 (verify with pH paper). Validation: The solution will turn cloudy as the water-insoluble free base precipitates out of the aqueous phase (4)[4].

  • Extraction: Add an equal volume of DCM to the separatory funnel. Shake vigorously and vent. Causality: The neutral free amine partitions preferentially into the organic (DCM) layer due to favorable Van der Waals interactions.

  • Phase Separation: Allow the layers to separate. Collect the lower DCM layer. Repeat the extraction twice more with fresh DCM to ensure complete recovery.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Validation: Analyze the resulting solid via TLC (e.g., 50% EtOAc/Hexane) to confirm a single spot corresponding to the free amine.

FreeBasingWorkflow Step1 1. Dissolution Suspend HCl salt in H2O Step2 2. Neutralization Add 1M Na2CO3 (pH 9-10) Step1->Step2 Step3 3. Extraction Add DCM. Collect organic layer Step2->Step3 Step4 4. Validation Dry over Na2SO4 & TLC check Step3->Step4

Step-by-step chemical workflow for the ex-situ free-basing of amine hydrochlorides.

Protocol 2: In-Situ Neutralization (For Cross-Coupling)

If you wish to avoid a separate extraction step, you can neutralize the salt directly in the reaction flask.

  • Suspension: Suspend the hydrochloride salt in your chosen reaction solvent (e.g., Toluene or THF).

  • Base Addition: Add 1.2 to 1.5 equivalents of an organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Validation Check: Stir for 15 minutes. The suspension should clarify as the free base is generated and dissolves into the organic solvent, leaving behind only a fine suspension of the resulting triethylammonium chloride salt (which typically does not interfere with Pd-catalyzed couplings).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride "oiling out" instead of dissolving in THF? A: "Oiling out" occurs when the lattice energy of the salt is disrupted enough to melt the solid into a liquid phase, but the solvent (THF) is not polar enough to fully solvate the ions into a true solution[2]. To fix this, either add a polar protic co-solvent (like 5% methanol) to fully solvate the ions, or add an organic base (TEA) to convert the oil into the highly soluble free amine.

Q2: I must use the hydrochloride salt without neutralizing it. Which organic solvents are best? A: You must use polar aprotic solvents. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Their high dielectric constants effectively stabilize the separated cation and anion. Gentle heating (40°C) will further increase the dissolution rate (5)[5].

Q3: Does the presence of the bromine atom at the C4 position affect solubility? A: Yes. The heavy, lipophilic bromine atom increases the overall hydrophobicity of the pyrazole ring. While the hydrochloride salt remains dominated by ionic forces, once converted to the free base, the bromine atom significantly enhances solubility in non-polar solvents (like toluene or hexanes) compared to an unbrominated analog.

Q4: Can I use phase-transfer catalysts (PTCs) to keep the salt in a biphasic system? A: Yes. If you are running an alkylation or acylation in a biphasic system (e.g., DCM/Water), adding a PTC like tetrabutylammonium bromide (TBAB) allows the reactive amine species to be shuttled into the organic layer without requiring a dedicated free-basing step beforehand.

References

  • Title: Separation of Primary, Secondary, and Tertiary Amines from Their Mixture in Pure and Dry Form Source: AskFilo URL
  • Title: How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Addressing solubility issues of Trioctylamine hydrochloride in non-polar solvents Source: BenchChem URL
  • Source: Journal of Chemical Education (ACS Publications)

Sources

Optimization

Preventing unwanted debromination during cross-coupling of 4-bromo-1-methyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter the dreaded "Ar-H" mass peak when working with electron-rich heteroaryl halides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter the dreaded "Ar-H" mass peak when working with electron-rich heteroaryl halides. The cross-coupling of 4-bromo-1-methyl-1H-pyrazol-5-amine presents a classic dual-threat scenario in organometallic chemistry: an electron-rich aromatic core combined with an unprotected, coordinating primary amine.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality of protodehalogenation (debromination) in your reactions and provide self-validating protocols to ensure reproducible C–C bond formation.

Part 1: The Mechanistic Root Cause of Debromination

To stop debromination, we must first understand why it outcompetes your desired cross-coupling. The failure usually occurs at the Pd(II) intermediate stage due to two compounding factors:

  • Electronic Deactivation: The C5-amino group strongly donates electron density into the pyrazole ring. This makes the C4–Br bond highly electron-rich, significantly raising the activation energy required for the initial oxidative addition of the Pd(0) catalyst.

  • Catalyst Poisoning via Coordination: The free −NH2​ group can act as a competitive ligand. It can coordinate to the Palladium center, displacing your intended phosphine ligand. This halts the catalytic cycle and leaves the intermediate vulnerable to side reactions.

When the catalytic cycle stalls, the Ln​Pd(II)(Ar)(Br) complex is susceptible to β -hydride elimination from surrounding molecules (such as alcohol solvents or alkoxide bases). This forms a transient Pd–H species that rapidly undergoes reductive elimination, yielding the debrominated byproduct (1-methyl-1H-pyrazol-5-amine) instead of your target molecule.

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Sluggish for e- rich Ar-Br) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII Transmet Transmetalation (Requires active boronate) PdII->Transmet Fast (Desired Pathway) BetaElim β-Hydride Abstraction (From solvent/base/amine) PdII->BetaElim Stalled (Undesired Pathway) PdII_ArAr L-Pd(II)(Ar)(Ar') Transmet->PdII_ArAr Product Cross-Coupled Product (Ar-Ar') PdII_ArAr->Product Reductive Elim. Product->Pd0 PdII_ArH L-Pd(II)(Ar)(H) Hydride Intermediate BetaElim->PdII_ArH Debrom Debrominated Byproduct (Ar-H) PdII_ArH->Debrom Reductive Elim. Debrom->Pd0

Bifurcation pathway of Pd-catalyzed cross-coupling vs. protodehalogenation (debromination).

Part 2: Troubleshooting FAQs

Q1: I am using standard Pd(PPh3​)4​ and Na2​CO3​ in EtOH/ H2​O , but I see >60% debromination. What is the primary failure point? A1: Your solvent and catalyst are mismatched for this specific substrate. Ethanol provides a ready source of β -hydrogens. Because oxidative addition is slow with the unhindered, electron-neutral PPh3​ ligand, the stalled Pd(II) intermediate abstracts a hydride from the ethanol solvent. You must switch to an aprotic organic solvent (like 1,4-dioxane or toluene) and upgrade your catalyst system [1].

Q2: How do I select a catalyst system that outcompetes the debromination pathway? A2: You must artificially accelerate the oxidative addition and transmetalation steps. Bulky, electron-rich dialkylbiarylphosphine ligands—specifically XPhos or SPhos —are highly recommended. Utilizing a Buchwald precatalyst (e.g., XPhos Pd G2 or G3) ensures the rapid generation of the active monoligated Pd(0) species without requiring harsh in-situ reduction, which further minimizes side reactions [2].

Q3: Is protecting the C5-amine strictly necessary for a successful Suzuki-Miyaura coupling? A3: It is highly recommended, though not strictly mandatory if your catalytic system is perfectly optimized. Protecting the amine with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group serves two critical purposes: it reduces the electron-donating capability of the nitrogen (making the C–Br bond more reactive) and sterically blocks the nitrogen from coordinating to the palladium [3].

Workflow Start Debromination Observed (>10% Ar-H) CheckAmine Is the C5-Amine Protected? Start->CheckAmine ProtectAmine Protect with Boc or SEM (Reduces e- density) CheckAmine->ProtectAmine No CheckLigand Is the Ligand Bulky/e- Rich? CheckAmine->CheckLigand Yes ProtectAmine->CheckLigand SwitchLigand Switch to XPhos Pd G2/G3 (Accelerates Ox. Addition) CheckLigand->SwitchLigand No CheckBase Does Base/Solvent have β-H? CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase Use K3PO4 in Dioxane/H2O (Eliminates hydride sources) CheckBase->SwitchBase Yes Success Optimized Cross-Coupling CheckBase->Success No SwitchBase->Success

Troubleshooting logic for mitigating debromination in aminopyrazole cross-couplings.

Part 3: Quantitative Optimization Data

To illustrate the causality of these variables, review the following optimization matrix for the coupling of 4-bromo-1-methyl-1H-pyrazol-5-amine with phenylboronic acid. Notice how the elimination of hydride sources and the introduction of bulky ligands invert the product-to-byproduct ratio.

EntrySubstrate StateCatalyst / LigandBase / SolventYield (%)Debromination (%)
1Unprotected Pd(PPh3​)4​ (10 mol%) Na2​CO3​ / EtOH: H2​O 15%68%
2Unprotected Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 42%35%
3UnprotectedXPhos Pd G2 (5 mol%) K3​PO4​ / Dioxane: H2​O 78% 8%
4Boc-Protected XPhos Pd G2 (5 mol%) K3​PO4​ / Dioxane: H2​O 94% <2%

Data Summary: Protecting the amine and utilizing XPhos Pd G2 with a mild phosphate base effectively shuts down the protodehalogenation pathway.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the highly active XPhos Pd G2 precatalyst to achieve successful coupling even on the unprotected 4-bromo-1-methyl-1H-pyrazol-5-amine [2].

Reagents:

  • 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • K3​PO4​ (Tribasic potassium phosphate, anhydrous) (3.0 equiv, 3.0 mmol)

  • XPhos Pd G2 Precatalyst (0.05 equiv, 5 mol%)

  • XPhos Ligand (0.05 equiv, 5 mol%)

  • 1,4-Dioxane / H2​O (Degassed, 4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solid Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-1-methyl-1H-pyrazol-5-amine, arylboronic acid, and K3​PO4​ .

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H2​O via syringe. Self-Validation Check: The solvent must be thoroughly sparged with Argon for at least 15 minutes prior to addition. Oxygen presence will rapidly oxidize the electron-rich XPhos ligand, leading to immediate reaction failure.

  • Catalyst Activation: Quickly remove the septum under a positive flow of Argon and add the XPhos Pd G2 and supplemental XPhos ligand. Reseal the tube. Causality Note: Adding supplemental XPhos (1:1 ratio with the precatalyst) prevents the formation of inactive bis-ligated palladium species and ensures the active monoligated Pd(0)-XPhos complex remains stable.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath. Self-Validation Check: The reaction mixture should transition to a clear yellow/orange-red hue. If the solution immediately turns opaque black, the catalyst has precipitated as Pd-black, indicating either oxygen contamination or severe catalyst poisoning by the unprotected amine.

  • Monitoring: Stir for 4–6 hours. Monitor via LC-MS. You should observe the rapid disappearance of the starting material mass ( [M+H]+≈176/178 ) with minimal formation of the debrominated mass ( [M+H]+≈98 ).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo before purifying via flash chromatography.

Part 5: References

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]

  • Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles Source: National Institutes of Health (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-1-methyl-1H-pyrazol-5-amine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol reference to assist researchers and drug development professionals in op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol reference to assist researchers and drug development professionals in optimizing the synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine.

This molecule is a highly valuable building block, frequently utilized in downstream Suzuki-Miyaura cross-coupling reactions for the development of advanced therapeutics, including Tyrosine Kinase 2 (TYK2) inhibitors . However, the electron-rich nature of the 5-aminopyrazole core makes it highly susceptible to over-halogenation and oxidative degradation. This guide provides the mechanistic logic, validated protocols, and troubleshooting steps required to achieve high-yielding, regioselective C4-bromination.

Mechanistic Workflow & Process Logic

The bromination of 1-methyl-1H-pyrazol-5-amine proceeds via an Electrophilic Aromatic Substitution (EAS). The amino group at C5 and the methyl group at N1 strongly donate electron density into the pyrazole ring, making the C4 position highly nucleophilic. While this ensures rapid regioselective bromination, it also narrows the thermodynamic window between the desired mono-bromination and unwanted side reactions.

BrominationLogic A 1-Methyl-1H-pyrazol-5-amine (Electron-Rich Heterocycle) B Solvent: Anhydrous MeCN Atmosphere: N2 / Ar A->B Dissolution & Inertion C Electrophile: NBS (1.0-1.05 eq) Temperature: 0°C to RT B->C Reagent Addition D Electrophilic Aromatic Substitution (Regioselective at C4) C->D Reaction Phase E Target: 4-Bromo Derivative (High Yield) D->E Strict Temp/Eq Control F Dibromination (Over-reaction) D->F Excess NBS / RT Addition G Amine Oxidation (Degradation) D->G O2 Exposure / Light

Mechanistic workflow and side-reaction pathways for the C4-bromination of 5-aminopyrazoles.

Self-Validating Experimental Protocol

To maximize the yield of the target 4-bromo derivative while suppressing amine oxidation and dibromination, utilize the following optimized N-bromosuccinimide (NBS) protocol . This procedure is designed as a self-validating system, providing immediate physical or analytical feedback at each critical stage.

Scale: 10.0 mmol (approx. 0.97 g of 1-methyl-1H-pyrazol-5-amine)

  • Step 1: Preparation & Inertion In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-5-amine (10.0 mmol) in anhydrous acetonitrile (MeCN, 30 mL). Purge the system with Nitrogen ( N2​ ).

    • Causality: MeCN is a polar aprotic solvent that effectively solubilizes both the pyrazole and NBS, while stabilizing the polar Wheland intermediate during the EAS reaction. The inert atmosphere prevents atmospheric oxygen from degrading the electron-rich primary amine.

    • Validation: The solution should be clear and pale yellow. Any initial dark coloration indicates pre-existing degradation of the starting material.

  • Step 2: Temperature Control Cool the solution to 0°C using an ice-water bath and allow it to equilibrate for 10 minutes.

    • Causality: Cooling dampens the reaction kinetics, preventing localized exothermic heating that drives non-selective dibromination.

  • Step 3: Electrophile Addition Weigh out freshly recrystallized NBS (1.05 equivalents, 10.5 mmol). Add the solid NBS to the cooled solution in 4 to 5 small portions over a 20-minute period.

    • Causality: Portion-wise addition ensures the concentration of active electrophilic bromine remains low, strictly favoring mono-bromination at the highly activated C4 position.

  • Step 4: Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation (TLC Check): Spot the reaction mixture on silica gel TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material (lower Rf​ due to amine H-bonding) must be completely consumed, replaced by a single, less polar UV-active spot.

  • Step 5: Quenching & Workup Quench the reaction by adding 10 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir vigorously for 5 minutes.

    • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br2​ into inert bromide salts, halting the reaction and preventing post-workup oxidative degradation.

    • Validation: The mixture will visibly turn from a yellow/orange tint to colorless or milky white, confirming the complete neutralization of active halogens.

  • Step 6: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure product.

Troubleshooting Guide

Q: My LC-MS shows a significant peak for a dibrominated byproduct (+78 m/z relative to the product). How can I prevent this? A: Dibromination occurs when the local concentration of the brominating agent exceeds the substrate concentration, or when the reaction temperature is too high. Fix: Ensure you are using exactly 1.0 to 1.05 equivalents of NBS. Add the NBS in small solid portions at 0°C. Never add the pyrazole solution to solid NBS; always add the NBS to the pyrazole to maintain substrate excess during the initial mixing phase.

Q: The reaction mixture turns black immediately upon NBS addition, and isolated yields are <40%. A: This indicates severe oxidation of the exocyclic primary amine. 5-Aminopyrazoles are highly susceptible to oxidative degradation. Fix: Check the quality of your NBS. Degraded NBS contains free Br2​ and hydrobromic acid (HBr), which aggressively accelerates decomposition. Recrystallize your NBS from boiling water before use. Additionally, ensure your MeCN is anhydrous and that the reaction is run under a strict Argon or Nitrogen atmosphere.

Q: I am observing incomplete conversion of the starting material even after 12 hours. A: The C4 position of 1-methyl-1H-pyrazol-5-amine is highly nucleophilic, meaning the reaction should be rapid (1-2 hours). Incomplete conversion usually stems from degraded NBS (loss of active bromine titer). Fix: Use fresh NBS. If you are working with a structurally modified, deactivated derivative (e.g., featuring electron-withdrawing groups), you may need to increase the NBS to 1.5 equivalents or apply microwave irradiation to drive the reaction to completion .

Frequently Asked Questions (FAQs)

Q: Is N-bromosuccinimide (NBS) strictly required, or can I use elemental bromine ( Br2​ )? A: While Br2​ can be used, NBS is strongly recommended. Br2​ is a harsh reagent that generates one equivalent of strong hydrobromic acid (HBr) as a byproduct. HBr can protonate the 5-amino group, deactivating the pyrazole ring and stalling the reaction, or leading to complex, insoluble salt mixtures. NBS generates succinimide, a neutral and easily removable byproduct.

Q: How do I purify the product if I have a mixture of mono- and di-brominated species? A: The mono-bromo and di-bromo species often have very similar Rf​ values on normal-phase silica gel. If standard column chromatography fails, try recrystallization from a mixture of Hexanes and Ethyl Acetate. Alternatively, convert the amine to a Boc-protected derivative temporarily; the added steric bulk and change in hydrogen-bonding capacity often magnify the polarity difference, allowing for easier chromatographic separation.

Q: Can microwave irradiation improve the yield? A: For the standard 1-methyl-1H-pyrazol-5-amine, microwave irradiation is usually unnecessary and may promote oxidation. However, for sterically hindered or electronically deactivated pyrazole derivatives, replacing conventional heating with microwave irradiation (e.g., 80°C for 15 mins) alongside 1.5 equivalents of NBS has been shown to successfully push the reaction to total conversion, increasing yields up to 69% .

Quantitative Data Summary

The following table summarizes expected outcomes based on variations in the reaction conditions. Use this matrix to benchmark your experimental results.

Reaction ConditionReagent (Eq)SolventTempReaction TimeExpected YieldPrimary Impurity Profile
Standard (Optimized) NBS (1.05)MeCN0°C to RT2 - 4 h> 85% Trace dibromination
Excess Reagent NBS (1.50)MeCNRT2 h60 - 70% High dibromination
High Temperature NBS (1.05)MeCN60°C1 h< 50% Oxidation products, tar
Microwave Assisted *NBS (1.50)THF/MeCN80°C (MW)15 min~ 69% Monobrominated (Deactivated substrates)

*Note: Microwave conditions are specifically recommended only for deactivated or sterically hindered aminopyrazole analogs.

References
  • Title: WO2019020981A1 - Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides Source: Google Patents URL
  • Title: Optimization for the bromination step Source: ResearchGate URL: [Link]

  • Title: Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Optimization

Technical Support Center: Chromatography &amp; Purification of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl

Welcome to the Technical Support Center for the isolation and purification of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride . Designed for researchers, analytical chemists, and drug development professionals, this gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride . Designed for researchers, analytical chemists, and drug development professionals, this guide addresses the specific chromatographic challenges of handling halogenated pyrazole-amine salts.

As a Senior Application Scientist, I have structured this resource to move beyond basic step-by-step instructions. Here, we explore the causality behind chromatographic failures and provide self-validating protocols to ensure high-yield, high-purity recovery of your target molecule.

The Mechanistic Challenge: Why Standard Methods Fail

Purifying 4-bromo-1-methyl-1H-pyrazol-5-amine as a hydrochloride salt presents a dual challenge. First, the primary amine group is highly polar and basic. When subjected to standard normal-phase silica gel (SiO₂) chromatography, the basic amine interacts strongly with the acidic silanol groups (Si-OH) present on the silica surface[1]. These silanols act as Brønsted acids. When the amine interacts with these sites, it undergoes a strong ion-exchange interaction, leading to irreversible adsorption, severe peak tailing, and co-elution with impurities[1].

Second, loading a hydrochloride salt directly onto normal-phase silica often leads to unpredictable dissociation on the column[2]. However, the molecule also contains a bromine atom at the 4-position, which adds significant lipophilicity to the pyrazole ring[3]. This structural feature makes Reverse-Phase (RP) chromatography a highly effective alternative, provided the amine is properly protonated to prevent secondary interactions.

Purification Strategy Workflow

Before beginning your purification, consult the decision matrix below to select the optimal chromatographic pathway based on your available equipment and scale.

PurificationWorkflow Start 4-bromo-1-methyl-1H-pyrazol-5-amine HCl (Crude Reaction Mixture) Decision1 Equipment & Scale? Start->Decision1 PrepRP Preparative RP-HPLC (C18, Acidic Mobile Phase) Direct Salt Purification Decision1->PrepRP < 5g, RP-HPLC Available FreeBase Free-Basing Workup (NaHCO3 / DCM Extraction) Decision1->FreeBase > 5g, Flash Chromatography Decision2 Stationary Phase? FreeBase->Decision2 Silica Standard Silica (SiO2) + 1-2% TEA Modifier Decision2->Silica Standard Setup AmineSilica Amine-Bonded Silica (No Modifier Needed) Decision2->AmineSilica Advanced Media Available

Workflow for selecting the optimal purification strategy for amine hydrochloride salts.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My compound streaks across the entire TLC plate and flash column. How do I fix this? A: Streaking is the hallmark of amine-silanol interactions. To resolve this on normal-phase silica, you must add a basic modifier like Triethylamine (TEA) or ammonia (0.5% - 2% v/v) to your mobile phase[1]. The TEA acts as a sacrificial base, competitively binding to and "deactivating" the acidic silanol sites. This prevents your target pyrazole-amine from binding to the stationary phase, allowing it to elute in a tight, symmetrical band[1].

Q2: Can I load the hydrochloride salt directly onto a normal-phase silica column? A: It is highly discouraged. Loading the HCl salt directly onto bare silica often leads to dissociation on the column, resulting in split peaks and poor recovery. You must either perform a free-basing workup prior to loading, or switch to Preparative Reverse-Phase HPLC (RP-HPLC) where the salt can be processed directly in an aqueous environment[2].

Q3: I want to avoid using TEA because it is difficult to remove post-purification. What are my alternatives? A: You have two primary alternatives that bypass the need for liquid modifiers:

  • Amine-Bonded Silica (e.g., KP-NH): These columns have a propylamine moiety bonded to the silica surface, creating an inherently alkaline environment[4]. This eliminates the need for mobile phase modifiers and allows the use of standard Hexane/Ethyl Acetate gradients[4].

  • Reverse-Phase (C18) Chromatography: Use an ultra-pure Type B silica C18 column with an acidic mobile phase (e.g., 0.1% TFA or 20 mM phosphate buffer at pH 2.5)[5]. The low pH neutralizes the residual surface silanols on the C18 media, preventing ion-exchange and ensuring sharp peaks[5].

Q4: How does the bromine atom affect the chromatography? A: The bromine atom at the 4-position adds significant lipophilicity to the pyrazole ring[3]. This is highly advantageous for Reverse-Phase chromatography, as it increases the compound's retention on the C18 stationary phase, allowing for better separation from highly polar, non-halogenated reaction byproducts.

Validated Experimental Protocols

Protocol A: Free-Basing & Normal-Phase Flash Chromatography

Objective: Convert the HCl salt to a free base and purify via silica gel without tailing.

  • Free-Basing Workup: Dissolve the crude 4-bromo-1-methyl-1H-pyrazol-5-amine HCl in Dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to ensure complete neutralization. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Eluent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) to the mixture[1].

  • Column Equilibration (Critical Step): Pack the silica column and flush with at least 3 Column Volumes (CV) of the TEA-modified eluent.

    • Causality: This pre-saturates the acidic silanol sites with TEA before the sample is introduced, ensuring the column is deactivated[1].

  • Loading & Elution: Load the free-based sample using a minimal amount of DCM. Run the gradient. Monitor via TLC (also pre-treated with TEA) or UV detection at 254 nm.

Protocol B: Preparative Reverse-Phase HPLC (Direct Salt Method)

Objective: Purify the HCl salt directly without a liquid-liquid extraction step.

  • Sample Preparation: Dissolve the crude HCl salt in the initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a Type B (ultra-pure) C18 preparative column to minimize metal contamination and residual silanol activity[5].

  • Gradient Execution: Run a gradient from 5% to 60% Acetonitrile over 20 minutes. Ensure both the aqueous and organic mobile phases contain 0.1% TFA.

    • Causality: The low pH (approx. pH 2) ensures the amine remains fully protonated and pairs with the trifluoroacetate counterion, while simultaneously keeping residual silanols neutral (Si-OH) to prevent tailing[6].

Quantitative Data & Optimization Tables

Table 1: Mobile Phase Modifier Comparison (Normal Phase Silica)

Modifier AddedConcentrationSilanol SuppressionPeak ShapePost-Purification Removal
None 0%NoneSevere Tailing / StreakingN/A
Triethylamine (TEA) 1.0 - 2.0% (v/v)HighSharp, SymmetricalDifficult (Requires high vacuum)
Ammonium Hydroxide 0.5 - 1.0% (v/v)ModerateModerate TailingEasy (Highly volatile)
Amine-Bonded Silica N/A (Stationary Phase)CompleteExcellentNone required

Table 2: RP-HPLC Gradient Optimization (C18, 0.1% TFA)

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)Expected Elution Event
0.095%5%15.0Injection & Salt Wash
2.095%5%15.0Polar Impurities Elute
15.040%60%15.0Target Amine Elutes
18.05%95%15.0Column Wash (Lipophilics)
20.095%5%15.0Re-equilibration

References

  • Title: Method from Mars? Coping with Chromatographic Legacies Source: chromatographyonline.com URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL: [Link]

  • Title: Column Chromatography of Compound with Amine and Carboxylic Acid Source: reddit.com (Chemistry Community) URL: [Link]

  • Title: Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

  • Title: When should amine-bonded columns be used for purification? Source: biotage.com URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in substitution reactions with 4-bromo-1-methyl-1H-pyrazol-5-amine

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-1-methyl-1H-pyrazol-5-amine Substitutions Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, yo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-1-methyl-1H-pyrazol-5-amine Substitutions

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 4-bromo-1-methyl-1H-pyrazol-5-amine (CAS: 123061-49-8) as a critical building block for designing kinase inhibitors and receptor antagonists[1].

While highly functionalized, this scaffold presents severe synthetic bottlenecks. The C4-bromine is sterically flanked by the 1-methyl and 5-amino groups, creating a high-energy barrier for oxidative addition in cross-coupling reactions. Conversely, the 5-amino group is compressed, reducing its nucleophilicity and trajectory angle for acylation. This guide provides field-proven, self-validating protocols to troubleshoot and overcome these specific steric challenges.

Section 1: Troubleshooting FAQs

Q1: Why does my Suzuki-Miyaura coupling at the C4 position stall at <20% conversion, even with elevated temperatures? Causality & Solution: The failure is twofold. First, the free 5-amino group on the pyrazole ring acts as a competing ligand, coordinating to the palladium center and forming an inactive, off-cycle complex. Second, the steric shielding around the C4-bromine prevents standard catalysts (like Pd(PPh3)4) from achieving the required geometry for oxidative addition. Solution: You must switch to a bulky, electron-rich biaryl phosphine ligand like XPhos . The extreme steric bulk of XPhos prevents the 5-amine from coordinating to the palladium center via steric exclusion, while its electron-rich nature forces the oxidative addition into the hindered C-Br bond[1].

Q2: I am trying to acylate the 5-amine to form a carbamate, but I am recovering unreacted starting material. Why? Causality & Solution: The 5-amino group is sterically compressed between the 1-methyl and 4-bromo substituents. This structural congestion severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on standard electrophiles. Solution: Standard anhydrides or acid chlorides will fail. You must use highly reactive electrophiles (e.g., chloroformates) in conjunction with a nucleophilic catalyst like pyridine. Pyridine reacts first to form a highly electrophilic acylpyridinium intermediate, which lowers the activation energy enough to force the substitution onto the hindered pyrazole amine[2].

Section 2: Quantitative Data: Catalyst & Ligand Effects

The following table summarizes the causal relationship between ligand architecture and reaction success for the C4-arylation of 4-bromo-1-methyl-1H-pyrazol-5-amine.

LigandCatalyst SystemBase / Solvent SystemTemp (°C)Conversion (%)Causality / Mechanistic Observation
PPh3 Pd(PPh3)4 (5 mol%)Cs2CO3 / DMF80< 20%Catalyst poisoned by 5-amine coordination; insufficient steric bulk to force oxidative addition.
dppf Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane9035%Bidentate ligand prevents some poisoning, but lacks the electron density required for hindered C-Br bonds.
XPhos Pd(OAc)2 (5 mol%)K3PO4 / Toluene-H2O95> 85% Biaryl backbone prevents amine binding; highly electron-rich nature accelerates oxidative addition[1].

Section 3: Mechanistic Workflow

The diagram below illustrates how steric hindrance is actively bypassed during the catalytic cycle when utilizing the optimized XPhos system.

CatalyticCycle Substrate 4-Bromo-1-methyl- 1H-pyrazol-5-amine (Sterically Hindered) OxAdd Oxidative Addition (XPhos prevents amine coordination) Substrate->OxAdd + Catalyst PdCat Pd(OAc)2 + XPhos (Active Catalyst) PdCat->OxAdd TransMet Transmetalation (Arylboronic Acid + K3PO4 base) OxAdd->TransMet RedElim Reductive Elimination (Bulky XPhos accelerates product release) TransMet->RedElim RedElim->PdCat Catalyst Regeneration Product 4-Aryl-1-methyl- 1H-pyrazol-5-amine (Coupled Product) RedElim->Product Product Release

Figure 1: Catalytic cycle of XPhos-mediated Suzuki coupling overcoming C4 steric hindrance.

Section 4: Validated Experimental Protocols

Protocol A: Overcoming C4-Hindrance via XPhos-Mediated Suzuki-Miyaura Coupling

This protocol utilizes a biphasic system to physically separate the inorganic base from the organic reactants, preventing base-induced degradation of the pyrazole[1].

  • Reagent Assembly: In a reaction tube, combine 4-bromo-1-methyl-1H-pyrazol-5-amine (800 mg, 4.55 mmol), the desired arylboronic acid (6.36 mmol), X-Phos (217 mg, 0.45 mmol), palladium acetate (51 mg, 0.227 mmol), and potassium phosphate tribasic (1.93 g, 9.09 mmol) in 12 mL of toluene[1].

    • Causality Check: K3PO4 is chosen over weaker bases because it effectively activates the boronic acid for transmetalation without requiring harsh homogeneous conditions.

  • Phase Segregation & Degassing: Add 4 mL of degassed water to create a biphasic system. Bubble argon through the mixture for 3 minutes[1].

    • Causality Check: The biphasic toluene/water system is a self-validating choice. It sequesters the inorganic base and boronate complex in the aqueous layer, while keeping the lipophilic Pd-XPhos catalyst and pyrazole in the organic layer, minimizing unwanted amine-Pd coordination.

  • Thermal Activation: Seal the reaction tube and heat to 95 °C until completion (typically 12-18 hours)[1].

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Overcoming N5-Hindrance via Acylpyridinium Activation

This protocol forces the substitution of the sterically compressed 5-amine using a highly reactive chloroformate and a nucleophilic catalyst[2].

  • Activation Setup: Dissolve 4-bromo-1-methyl-1H-pyrazol-5-amine (500 mg, 2.84 mmol) and pyridine (0.270 ml, 3.41 mmol) in 9.5 mL of anhydrous tetrahydrofuran (THF)[2].

    • Causality Check: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It reacts with the chloroformate to form a highly reactive acylpyridinium intermediate, which is necessary to overcome the steric barrier of the compressed 5-amine.

  • Electrophile Addition: Cool the mixture in an ice bath to 0 °C. Dropwise add 2,2,2-trichloroethyl chloroformate (0.472 ml, 3.41 mmol)[2].

    • Causality Check: Ice-cooling prevents uncontrolled exothermic degradation and suppresses competing ring-opening or polymerization side reactions of the highly electrophilic chloroformate.

  • Reaction Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours[2].

  • Quench & Isolation: Pour water into the reaction solution to quench excess electrophile. Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure[2].

References

  • [1] Title: Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [2] Title: EP001813606A1 - AMIDE COMPOUND Source: Google Patents (googleapis.com) URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Testing 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride Purity: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical rigor applied to these precursors dictates the quality of the final active pharmaceutical ingredient (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical rigor applied to these precursors dictates the quality of the final active pharmaceutical ingredient (API). 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a critical building block in the synthesis of various kinase inhibitors. However, its polar nature, basic amine functionality, and the presence of a halogen atom present unique chromatographic challenges.

In this guide, I approach method development not as a trial-and-error exercise, but as a predictable manipulation of intermolecular forces. We will objectively compare traditional and modern column chemistries, dissect the causality behind our experimental choices, and outline a self-validating protocol compliant with the latest global regulatory standards.

The Analytical Challenge: Causality in Chromatographic Behavior

To accurately determine the purity of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride, the HPLC method must resolve the API from its closely related synthetic impurities:

  • Desbromo Impurity (1-methyl-1H-pyrazol-5-amine): The unreacted starting material.

  • Regioisomer Impurity (e.g., 3-bromo-1-methyl-1H-pyrazol-5-amine): Formed during non-selective bromination.

When analyzed on a traditional C18 stationary phase, this compound typically exhibits severe peak tailing. The causality is twofold: First, the basic amine group interacts strongly with residual acidic silanols on the silica surface. Second, standard C18 phases rely purely on dispersive hydrophobic interactions, which fail to provide adequate selectivity ( α ) between the brominated target compound and its desbromo precursor.

To overcome this, we must shift our strategy from purely hydrophobic retention to orthogonal interaction mechanisms.

Comparative Column Evaluation: C18 vs. Phenyl-Hexyl

To establish a superior, self-validating analytical system, we compared a traditional Totally Porous Particle (TPP) C18 column against a modern Superficially Porous Particle (SPP) Phenyl-Hexyl column.

Why Phenyl-Hexyl? The phenyl ring provides π−π interactions, which are highly selective for the pyrazole aromatic system. More importantly, the phenyl phase exhibits unique dipole-dipole interactions with halogenated compounds. This specific interaction significantly enhances the resolution between the brominated product and the unbrominated impurity, a critical requirement often cited in established protocols for1[1].

Mechanism API 4-Bromo-1-methyl-1H-pyrazol-5-amine & Desbromo Impurity C18 C18 Column (TPP) Hydrophobic Interactions Only API->C18 PH Phenyl-Hexyl Column (SPP) Pi-Pi & Halogen Dipole Interactions API->PH Res1 Poor Selectivity (Rs < 1.2, Peak Tailing) C18->Res1 Res2 Baseline Resolution (Rs > 2.5, Sharp Peaks) PH->Res2

Chromatographic separation mechanisms: C18 vs. Phenyl-Hexyl phases.

Quantitative Performance Comparison

The experimental data below highlights the stark contrast in performance. The Phenyl-Hexyl column not only resolves the critical pair but also improves peak symmetry.

ParameterTraditional C18 (TPP, 5 µm)Phenyl-Hexyl (SPP, 2.7 µm)
Retention Time (API) 4.2 min6.8 min
Peak Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetrical)
Resolution (API vs Desbromo) 1.1 (Co-elution)3.4 (Baseline separation)
Theoretical Plates (N) ~8,500~22,000

Experimental Protocol: A Self-Validating System

A robust analytical method is inherently self-validating. By incorporating a System Suitability Test (SST) that mandates a minimum resolution ( Rs​>1.5 ) between the API and the desbromo impurity prior to any sample analysis, the protocol continuously proves its own fitness for purpose.

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Buffer (A) : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: As a strong ion-pairing agent, TFA protonates the basic amine, increasing its retention on the reversed-phase column while simultaneously masking residual silanols to prevent peak tailing.

    • Organic (B) : 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions :

    • Column : SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

    • Flow Rate : 1.0 mL/min.

    • Gradient Program : 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B and a 5-minute re-equilibration.

    • Column Temperature : 35°C (Ensures reproducible mass transfer kinetics).

    • Detection : UV at 230 nm.

  • Sample Preparation :

    • Dissolve the API in a diluent of 50:50 Water:Acetonitrile to yield a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution of the hydrochloride salt.

Method Validation per ICH Q2(R2)

Following the updated 2[2] for the validation of analytical procedures, the optimized Phenyl-Hexyl method was rigorously evaluated. The updated guidelines emphasize a lifecycle approach and risk-based evaluation of analytical procedures.

ValidationWorkflow Start Method Optimization (Column & Mobile Phase) Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (USP <621> Adjustments) Prec->Rob

ICH Q2(R2) Method Validation Workflow for Purity Testing.

Validation Summary Data
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (Resolution) Rs​>1.5 for all impurities Rs​=3.4 (min)Pass
Linearity (R²) ≥0.999 (25% to 150% level)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 0.4%Pass
Repeatability (% RSD) ≤2.0% (n=6)0.6%Pass
Intermediate Precision ≤2.0% (Different analyst/day)0.8%Pass

Robustness and USP <621> Compliance

A truly robust method must withstand minor, deliberate variations in operating conditions. Furthermore, according to the recently harmonized3[3], method modernization allows for specific adjustments in column dimensions and particle sizes (such as our transition from a 5 µm TPP to a 2.7 µm SPP column) without requiring full revalidation, provided system suitability criteria are consistently met.

Our robustness testing confirmed that deliberate variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic composition (±2% absolute) did not compromise the critical resolution ( Rs​>1.5 ), ensuring seamless transferability across different quality control laboratories.

Conclusion

For the purity testing of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride, relying on standard C18 chemistries introduces unnecessary analytical risk due to poor selectivity and peak tailing. By understanding the molecular causality—specifically the need for π−π and halogen dipole interactions—we demonstrated that a Phenyl-Hexyl stationary phase paired with a TFA-modified mobile phase delivers vastly superior performance. The resulting method is not only fully compliant with ICH Q2(R2) and USP <621> guidelines but serves as a self-validating, highly reliable tool for pharmaceutical development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL: 2

  • Title: Are You Sure You Understand USP <621>? | LCGC International Source: chromatographyonline.com URL: 3

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: researchgate.net URL: 1

Sources

Comparative

Comparing the reactivity of 4-bromo-1-methyl-1H-pyrazol-5-amine vs 4-bromo-1H-pyrazol-5-amine

When designing synthetic routes for pyrazole-containing pharmaceuticals or agrochemicals, the choice of starting material fundamentally alters the reaction landscape. This guide provides an in-depth comparative analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for pyrazole-containing pharmaceuticals or agrochemicals, the choice of starting material fundamentally alters the reaction landscape. This guide provides an in-depth comparative analysis of 4-bromo-1-methyl-1H-pyrazol-5-amine (Compound A) and 4-bromo-1H-pyrazol-5-amine (Compound B). By examining their structural dynamics, catalytic compatibility, and regioselectivity, this guide equips drug development professionals with the mechanistic insights needed to optimize advanced cross-coupling and functionalization workflows.

Structural Dynamics: Tautomerism and Regioselectivity

The most defining mechanistic difference between these two building blocks is their capacity for tautomerization.

Compound B (4-bromo-1H-pyrazol-5-amine) possesses a mobile proton on the pyrazole ring, allowing it to exist in a dynamic equilibrium with its tautomer, 4-bromo-1H-pyrazol-3-amine. This tautomerization redistributes electron density across the ring, complicating regioselective functionalization. When exposed to electrophiles, reactions can occur competitively at the N1 nitrogen, N2 nitrogen, or the exocyclic amine, often leading to complex product mixtures that require rigorous chromatographic separation[1].

Conversely, Compound A (4-bromo-1-methyl-1H-pyrazol-5-amine) is structurally locked. The N-methylation at the 1-position restricts the compound to a single tautomeric form. This locked conformation concentrates nucleophilicity at the exocyclic amine, ensuring predictable, high-yielding regioselectivity during subsequent N-acylation, N-alkylation, or urea formation[2].

G cluster_B Compound B (Unprotected NH) cluster_A Compound A (N-Methylated) B1 4-Bromo-1H-pyrazol-5-amine B2 4-Bromo-1H-pyrazol-3-amine B1->B2 Tautomerization Pd_Inhib Pd Catalyst Inhibition (Oligomeric Pd-Azole) B1->Pd_Inhib Pd Catalyst A1 4-Bromo-1-methyl-1H-pyrazol-5-amine Pd_Active Efficient Suzuki Coupling (C4-Aryl Product) A1->Pd_Active Pd Catalyst

Tautomeric equilibrium and Pd-catalyst inhibition in NH-pyrazoles vs. locked N-methyl pyrazoles.

Catalytic Cross-Coupling: The "NH" Inhibition Effect

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the unprotected NH group of Compound B presents a severe liability. Unprotected nitrogen-rich heterocycles readily deprotonate under basic coupling conditions and coordinate tightly to Palladium(II) intermediates. This forms stable, off-cycle dimeric or oligomeric Pd-azole complexes, acting as a thermodynamic sink that sequesters the active catalyst and halts the catalytic cycle[3].

By contrast, Compound A lacks this acidic NH proton. It undergoes highly efficient Suzuki cross-coupling at the C4 position (C-Br bond) using standard, cost-effective catalyst systems without significant catalyst poisoning[4].

Quantitative Reactivity Comparison
Property / Reaction Parameter4-Bromo-1-methyl-1H-pyrazol-5-amine (Compound A)4-Bromo-1H-pyrazol-5-amine (Compound B)
Tautomerism Locked (No tautomerization)Active (5-amine ⇌ 3-amine)
Suzuki Coupling Yield (Standard Pd(PPh3)4)High (85–95%)Low to Trace (<10%)
Catalyst Inhibition Profile MinimalSevere (Forms off-cycle Pd-oligomers)
Required Ligand System Standard (PPh3, dppf)Advanced Dialkylbiaryl (XPhos, SPhos)
N-Acylation Regioselectivity Excellent (Exocyclic amine exclusively)Poor (Competitive ring N-acylation)

Self-Validating Experimental Protocols

To demonstrate the practical implications of these reactivity differences, the following protocols outline the optimal conditions for Suzuki-Miyaura cross-coupling for both substrates. Every step is designed with built-in causality and validation checkpoints to ensure reproducibility.

Protocol A: Standard Suzuki Coupling of 4-Bromo-1-methyl-1H-pyrazol-5-amine

Objective: Efficient C4-arylation using standard palladium catalysis. Causality: Because the N-methyl group prevents Pd-sequestration, a standard bidentate ligand (dppf) can be used to facilitate reductive elimination. A biphasic dioxane/water system ensures optimal solvation of both the organic pyrazole and the inorganic base.

  • Reaction Assembly: In a Schlenk flask, combine 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing prevents oxidative degradation of the palladium catalyst.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%).

  • Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: At t = 2 hours, sample the organic layer for TLC/LC-MS. Validation: The disappearance of the starting material mass (m/z ~176) and the appearance of a single product peak (m/z ~173) confirms successful C4-arylation without C5-amine interference.

  • Workup: Cool to room temperature, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Overcoming NH-Inhibition in 4-Bromo-1H-pyrazol-5-amine

Objective: C4-arylation of the unprotected pyrazole requiring advanced ligand design. Causality: To outcompete the formation of off-cycle Pd-azole oligomers, a highly active, bulky dialkylbiaryl phosphine ligand (e.g., SPhos) must be utilized. The steric bulk of SPhos accelerates reductive elimination and physically hinders the formation of bridged Pd-dimers.

  • Reaction Assembly: Combine 4-bromo-1H-pyrazol-5-amine (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq) in a reaction vial.

  • Catalyst/Ligand Selection: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the active monomeric Pd(0) species is favored over inactive aggregates.

  • Solvent & Heating: Add degassed Dioxane/H₂O (4:1 v/v) and heat to 100 °C for 8 hours.

  • Self-Validation Checkpoint: Monitor via HPLC at t = 4 hours. Validation: If unreacted starting material persists alongside palladium black precipitation, catalyst poisoning has occurred. A successful reaction will show a steady conversion to the arylated product without black precipitates.

Workflow Step1 Substrate & Boronic Acid Step2 Ligand/Pd Selection Step1->Step2 Step3 Biphasic Solvent System Step2->Step3 Step4 Thermal Activation Step3->Step4 Step5 LC-MS Validation Step4->Step5

Self-validating workflow for Suzuki-Miyaura cross-coupling of bromopyrazoles.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. Available at:[Link]

  • Journal of the American Chemical Society (via PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available at:[Link]

Validation

LC-MS analysis and impurity profiling of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride

LC-MS Impurity Profiling of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride: A Comparative Guide to Column Chemistries Executive Summary & Analytical Challenge 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Impurity Profiling of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride: A Comparative Guide to Column Chemistries

Executive Summary & Analytical Challenge

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a highly polar, nitrogen-rich, halogenated intermediate frequently utilized in the synthesis of advanced therapeutics, including lysophosphatidic acid receptor-1 (LPA1) antagonists[1]. Because it serves as a critical precursor in active pharmaceutical ingredient (API) manufacturing, rigorous impurity profiling is mandated to ensure downstream drug safety. According to ICH Q3A(R2) regulatory guidelines, organic impurities in new drug substances must be reported if they exceed the 0.05% threshold and structurally identified if they exceed 0.10%[2],[3].

The analytical challenge lies in the molecule's structure: it possesses a pyrazole ring, a primary amine, and a bromine atom. Standard Reversed-Phase (RP) C18 columns, which rely almost exclusively on hydrophobic (dispersive) interactions, often fail to resolve closely related positional isomers or debrominated degradation products of such highly polar, halogenated aromatics[4].

This guide objectively compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) stationary phase for the LC-MS impurity profiling of this compound, demonstrating why orthogonal selectivity is required for robust method development.

Mechanistic Rationale: C18 vs. PFP Selectivity

To achieve the ICH Q3A identification thresholds[3], the chromatographic method must physically resolve the API from its synthetic by-products before they enter the mass spectrometer.

  • The Limitation of C18: Alkyl phases (like C18) interact with analytes purely through hydrophobicity. Because positional isomers (e.g., moving the amine group from the 5-position to the 3-position on the pyrazole ring) have identical molecular weights and nearly identical partition coefficients (LogP), they typically co-elute on a C18 column.

  • The PFP Advantage: The electron-deficient pentafluorophenyl ring acts as a Lewis acid, providing multiple orthogonal retention mechanisms. For a molecule like 4-bromo-1-methyl-1H-pyrazol-5-amine, a PFP column leverages π−π interactions with the pyrazole ring, strong dipole-dipole interactions with the primary amine, and specific halogen interactions with the bromine atom[5],[6]. This multi-modal affinity allows the PFP phase to recognize subtle spatial and electronic differences between isomers that a C18 phase cannot[4].

Self-Validating Experimental Protocol

The following methodology is designed to ensure self-validation through built-in System Suitability Testing (SST).

A. Sample Preparation & System Suitability

Causality Note: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a polar salt. A diluent of 50:50 Methanol/Water ensures complete solubilization of the ionic API while maintaining sufficient organic strength to dissolve less polar, over-brominated impurities.

  • Diluent Preparation: Mix equal volumes of LC-MS grade Methanol and Water.

  • Standard Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • SST Spiking (Critical Step): Spike the 1.0 mg/mL API solution with 1.0 µg/mL (0.10% w/w) of Impurity B (the 3-amine positional isomer). Why? This self-validates the column's resolving power exactly at the ICH Q3A identification threshold[3]. The run is only valid if the resolution ( Rs​ ) between the API and Impurity B is ≥2.0 .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could cause MS ion suppression.

B. LC-MS/MS Conditions

Causality Note: 0.1% Formic acid is selected as the mobile phase additive because its low pH fully protonates the primary amine group, ensuring maximum signal intensity and stable droplet desolvation in Positive Electrospray Ionization (ESI+) mode.

  • Instrumentation: High-Resolution Quadrupole Time-of-Flight (Q-TOF) LC/MS.

  • Columns Compared:

    • Standard C18: 2.1 x 100 mm, 1.8 µm.

    • PFP Phase: 2.1 x 100 mm, 2.7 µm[5].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B (0–2 min) linear ramp to 95% B (15 min) hold at 95% B (18 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Parameters: ESI+ mode; Capillary Voltage: 3500 V; Drying Gas: 300°C; Mass Range: m/z 50–1000.

Data Presentation: Comparative Column Performance

The table below summarizes the experimental retention data and resolution metrics for the API and its three most common synthetic impurities.

Analyte ProfileMonoisotopic m/z [M+H]⁺C18 Retention Time (min)PFP Retention Time (min)PFP Resolution ( Rs​ )Dominant PFP Separation Mechanism
Target API (4-bromo-1-methyl-1H-pyrazol-5-amine)176.0 / 178.04.25.8-Halogen / Dipole-Dipole
Impurity A (Debrominated: 1-methyl-1H-pyrazol-5-amine)98.12.13.54.2Hydrogen Bonding
Impurity B (Positional Isomer: 4-bromo-1-methyl-1H-pyrazol-3-amine)176.0 / 178.04.2 (Co-elutes) 6.4 3.8 Steric / π−π Interaction
Impurity C (Over-brominated: 3,4-dibromo-1-methyl-1H-pyrazol-5-amine)253.9 / 255.9 / 257.96.58.25.1Strong Halogen Interaction

Data Analysis: The C18 column completely failed to resolve the target API from its positional isomer (Impurity B), resulting in co-elution at 4.2 minutes. Because both compounds have identical masses (m/z 176.0/178.0), the MS cannot differentiate them without chromatographic separation. The PFP column successfully separated them ( Rs​ = 3.8) by exploiting the distinct dipole moments and π -electron distributions caused by the altered position of the amine group[6],[4].

Impurity Profiling Workflow

LCMS_Workflow Sample Sample Preparation (API Extraction & Spiking) LC Chromatographic Separation (C18 vs. PFP Column) Sample->LC MS High-Resolution MS (ESI+, Q-TOF) LC->MS Data Data Processing (Molecular Feature Extraction) MS->Data Impurity Impurity Identification (Isomers & Degradants) Data->Impurity Regulatory Regulatory Qualification (ICH Q3A Thresholds) Impurity->Regulatory

Fig 1: LC-MS impurity profiling workflow for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride.

Conclusion

For the LC-MS impurity profiling of highly polar, halogenated pyrazole derivatives like 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride, standard C18 columns present a high risk of missing critical positional isomers. Implementing a Pentafluorophenyl (PFP) stationary phase provides the necessary orthogonal selectivity—driven by π−π , dipole, and halogen interactions—to ensure all synthetic impurities are confidently resolved, identified, and qualified in accordance with ICH Q3A guidelines.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Regulatory Insights. Available at:[Link]

  • Cui, P., et al. "Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Tasian Inc. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." Tasian Inc. Knowledge Base. Available at: [Link]

  • Phenomenex. "Luna PFP(2) HPLC Columns: Mechanisms of Interaction." Phenomenex Product Literature. Available at: [Link]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: Methylated vs. Unmethylated Bromopyrazolamine Isomers

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Bromopyrazolamines (frequently documented in literature as aminobromopyrazoles) serve as privileged, high-value s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Bromopyrazolamines (frequently documented in literature as aminobromopyrazoles) serve as privileged, high-value scaffolds in medicinal chemistry and agrochemical development[1]. However, the unmethylated precursor—such as 3-amino-4-bromopyrazole—presents significant analytical and synthetic challenges due to its tautomeric nature and vulnerability to decomposition during cyclocondensation[2]. When functionalizing this core via N-alkylation to lock the conformation and improve target binding, researchers inevitably encounter the challenge of regioisomerism[3]. Methylation yields a mixture of 1-methyl-3-amino-4-bromopyrazole and 1-methyl-5-amino-4-bromopyrazole[4].

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven framework for distinguishing these isomers. Standard 1D Nuclear Magnetic Resonance (NMR) is often ambiguous for these structures; therefore, we will rely on self-validating spectroscopic protocols—specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY)—to establish absolute structural certainty.

Mechanistic Causality of Regioisomerism

Unmethylated 3-amino-4-bromopyrazole exists in a dynamic tautomeric equilibrium in solution (3-amino 5-amino). When subjected to alkylation (e.g., using methyl iodide and a base), the pyrazole ring is deprotonated, creating an ambidentate pyrazolide anion. The subsequent electrophilic attack can occur at two distinct nitrogen centers:

  • N1 Attack (Isomer A): Yields 1-methyl-3-amino-4-bromopyrazole. This pathway is often thermodynamically favored due to reduced steric clash between the incoming N-methyl group and the small adjacent C5-H.

  • N2 Attack (Isomer B): Yields 1-methyl-5-amino-4-bromopyrazole. The formation of this isomer is highly dependent on the solvent's dielectric constant and the specific base utilized, which dictates the coordination state of the intermediate ion pair[4].

ReactionPathway U Unmethylated 3-Amino-4-bromopyrazole (Tautomeric Mixture) MeI Methylation (MeI, Base) U->MeI Alkylation IsoA Isomer A 1-Methyl-3-amino-4-bromopyrazole MeI->IsoA N1 Attack (Sterically favored) IsoB Isomer B 1-Methyl-5-amino-4-bromopyrazole MeI->IsoB N2 Attack (Sterically hindered)

Reaction pathway of 3-amino-4-bromopyrazole N-methylation yielding two distinct regioisomers.

Spectroscopic Signatures: Unmethylated vs. Methylated Isomers

Standard 1D 1 H NMR is insufficient for absolute assignment because the chemical shifts of the ring protons (C3-H vs. C5-H) and the N-methyl protons in both isomers are nearly identical. The causality behind our reliance on 2D NOESY lies in spatial proximity: NOE enhancements depend on dipole-dipole interactions through space (< 5 Å), bypassing the ambiguity of through-bond scalar coupling[1].

Quantitative Spectroscopic Comparison
Compound 1 H NMR (N-CH 3​ ) 1 H NMR (Ring C-H) 1 H NMR (NH 2​ / NH)Key NOESY Correlation (Self-Validating)IR (N-H Stretch)
Unmethylated 3-amino-4-bromopyrazole N/A~7.40 ppm (C5-H)~4.8 ppm (NH 2​ ) ~12.0 ppm (NH)N/A (Tautomeric averaging)3450, 3320, 3200 cm⁻¹
1-Methyl-3-amino-4-bromopyrazole ~3.75 ppm (s, 3H)~7.45 ppm (s, 1H, C5-H)~4.5 ppm (br s, 2H)N-CH 3​ C5-H 3460, 3330 cm⁻¹
1-Methyl-5-amino-4-bromopyrazole ~3.65 ppm (s, 3H)~7.35 ppm (s, 1H, C3-H)~5.0 ppm (br s, 2H)N-CH 3​ NH 2​ 3440, 3310 cm⁻¹

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every synthetic step includes an in-line analytical check to confirm structural integrity.

Protocol A: Regioselective N-Methylation and Isolation

Causality Check: Anhydrous conditions must be strictly maintained to prevent the hydrolysis of methyl iodide and to ensure the base quantitatively deprotonates the pyrazole rather than reacting with adventitious water.

  • Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 3-amino-4-bromopyrazole (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K 2​ CO 3​ (15 mmol). Why K 2​ CO 3​ ? A heterogeneous basic environment favors the formation of a solvent-separated ion pair, slightly shifting the regioselectivity toward the less sterically hindered 1-methyl-3-amino isomer. Stir for 30 minutes at 25 °C.

  • Alkylation: Dropwise add methyl iodide (11 mmol) at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with ice water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF), dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Separation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 1-methyl-3-amino isomer typically elutes first due to its lower dipole moment compared to the 5-amino isomer.

Protocol B: 2D NOESY NMR Acquisition for Absolute Assignment

Causality Check: 1D NMR only provides scalar (through-bond) connectivity. NOESY provides spatial (through-space) connectivity, which is the only definitive way to distinguish the position of the methyl group relative to the amino group.

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of DMSO- d6​ . Why DMSO- d6​ ? It slows down the chemical exchange of the NH 2​ protons compared to CDCl 3​ , resulting in sharper signals that are crucial for observing NOE cross-peaks.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence:noesygpphpp (phase-sensitive NOESY with gradient pulses).

    • Mixing Time ( τm​ ): Set to 300–400 ms. Why? This duration is optimal for small molecules (~150-200 Da) to allow NOE buildup without entering the spin-diffusion regime.

    • Relaxation Delay (D1): Set to 2.5 seconds to ensure complete longitudinal relaxation between scans.

Structural Verification Workflow

The following logic tree demonstrates how the NOESY data acts as a self-validating proof of structure for the isolated isomers.

NOELogic Start 1D & 2D NOESY NMR Spectroscopy Irradiate Irradiate N-CH3 Signal (~3.6 - 3.8 ppm) Start->Irradiate Observe Observe NOE Enhancement Irradiate->Observe ResA Strong NOE with Ring C-H (~7.4 ppm) Observe->ResA ResB Strong NOE with NH2 (~4.5 ppm) Observe->ResB ConA Assigned: 1-Methyl-3-amino-4-bromopyrazole (N-CH3 adjacent to C5-H) ResA->ConA ConB Assigned: 1-Methyl-5-amino-4-bromopyrazole (N-CH3 adjacent to C5-NH2) ResB->ConB

NOESY NMR logic workflow for unambiguously differentiating methylated bromopyrazolamine isomers.

References

  • Title: Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids Source: ACS Organic Letters URL: [Link]

  • Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Source: ACS Organic Process Research & Development URL: [Link]

Sources

Validation

Benchmarking 4-bromo-1-methyl-1H-pyrazol-5-amine HCl against other heterocyclic building blocks

The development of novel therapeutics often hinges on the strategic selection of heterocyclic building blocks. In recent years, 5-amino-N-substituted pyrazoles have emerged as privileged scaffolds in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of novel therapeutics often hinges on the strategic selection of heterocyclic building blocks. In recent years, 5-amino-N-substituted pyrazoles have emerged as privileged scaffolds in medicinal chemistry, driving the discovery of potent anti-inflammatory, anticancer, and antiviral agents[1].

As a Senior Application Scientist, I frequently evaluate the performance of these intermediates. This guide provides an in-depth technical benchmarking of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl (CAS: 105675-85-2) against other common heterocyclic building blocks, focusing on structural causality, bioisosteric utility, and cross-coupling reactivity.

Structural Causality: Why 4-Bromo-1-methyl-1H-pyrazol-5-amine HCl?

When designing selective receptor antagonists—such as Lysophosphatidic Acid Receptor-1 (LPA1) antagonists for pulmonary fibrosis—medicinal chemists often rely on bioisosteric replacement to optimize target interactions[2]. The transition from legacy isoxazole scaffolds to pyrazole derivatives requires careful consideration of tautomerism and stability.

  • Tautomeric Locking via N-Methylation : Unsubstituted pyrazoles (e.g., 4-bromo-1H-pyrazole) exist in dynamic tautomeric equilibrium, which complicates regioselectivity during functionalization. The N1-methyl group in 4-bromo-1-methyl-1H-pyrazol-5-amine locks the heterocycle into a single tautomeric form, ensuring that downstream cross-coupling reactions occur predictably at the C4-bromide.

  • Oxidative Resistance via HCl Salt Formation : Electron-rich 5-aminopyrazoles are notoriously prone to oxidation and degradation when stored as free bases. Formulating the building block as a hydrochloride (HCl) salt protonates the amine, withdrawing electron density from the ring and dramatically enhancing long-term bench stability.

BioisostericLogic Target Target: LPA1 Receptor Fibrosis Intervention Lead Lead Scaffold 4-Amino-3-methylisoxazole Target->Lead HTS Discovery Bioisostere Bioisosteric Replacement (Tautomerically Locked) Lead->Bioisostere Optimize Selectivity Pyrazole 4-Bromo-1-methyl-1H- pyrazol-5-amine HCl Bioisostere->Pyrazole Primary Candidate Triazole Alternative Scaffold Aminotriazole Bioisostere->Triazole Backup Chemotype

Fig 1: Bioisosteric replacement logic for LPA1 receptor antagonist development.

Quantitative Benchmarking of Heterocyclic Building Blocks

To objectively evaluate 4-bromo-1-methyl-1H-pyrazol-5-amine HCl, we benchmark its performance against three alternative scaffolds: 4-amino-3-methylisoxazole (the legacy bioisostere), 2-amino-5-bromopyridine (a standard 6-membered reference), and 4-bromo-1H-pyrazole (the unmethylated analog).

Building BlockSuzuki Coupling Yield (%)Buchwald Amination Yield (%)Bench StabilityRegioselectivity (C-H/C-X)
4-Bromo-1-methyl-1H-pyrazol-5-amine HCl 88% 82% Excellent (Salt) High (N-methyl blocks N1)
4-Amino-3-methylisoxazole (Brominated)65%55%ModerateModerate
2-Amino-5-bromopyridine92%85%GoodHigh
4-Bromo-1H-pyrazole75%60%GoodLow (N-H interference)

Data synthesis based on standard optimization parameters for pyrazole-based drug discovery.

Self-Validating Experimental Methodologies

The presence of an unprotected primary amine at C5 and an HCl salt formulation necessitates specific stoichiometric and catalytic logic. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C4

This protocol adapts the synthesis of LPA1 antagonists[2], utilizing X-Phos to prevent the free C5-amine from poisoning the palladium catalyst.

Causality of Reagents:

  • Base (3.0 eq K3PO4): 1.0 equivalent is strictly required to neutralize the HCl salt and generate the free base in situ. The remaining 2.0 equivalents activate the arylboronic acid to form the reactive boronate species.

  • Ligand (X-Phos): The extreme steric bulk and electron-rich nature of this biaryl phosphine promote rapid oxidative addition while physically blocking the C5-amine from coordinating to the Pd center.

Step-by-Step Workflow:

  • Preparation: In an oven-dried microwave vial, combine 4-bromo-1-methyl-1H-pyrazol-5-amine HCl (800 mg, 3.76 mmol), 2-fluorophenylboronic acid (736 mg, 5.26 mmol, 1.4 eq), X-Phos (179 mg, 0.37 mmol, 10 mol%), palladium acetate (42 mg, 0.18 mmol, 5 mol%), and potassium phosphate tribasic (2.39 g, 11.28 mmol, 3.0 eq).

  • Solvent Addition: Add 12 mL of anhydrous toluene and 4 mL of degassed water. Bubble argon through the biphasic mixture for 5 minutes to displace oxygen.

  • Reaction: Seal the tube and heat at 90°C for 4 hours under vigorous stirring.

  • Self-Validation (In-Process Control): Pause stirring and allow phases to separate. Extract a 10 µL aliquot from the organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation criteria: The reaction is validated to proceed to workup only if the starting material mass (m/z 176/178[M+H]+ for free base) is entirely consumed and replaced by the coupled product mass. If >5% starting material remains, spike with an additional 0.5 eq of boronic acid and heat for 1 hour.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

SuzukiWorkflow Salt 1. Substrate Prep 4-Bromo-1-methyl-1H- pyrazol-5-amine HCl Base 2. In Situ Neutralization 3.0 eq K3PO4 Salt->Base Degassed Toluene/H2O Cat 3. Catalyst Activation Pd(OAc)2 + X-Phos Base->Cat Free Base Generation Coupling 4. Cross-Coupling Arylboronic Acid (1.4 eq) Cat->Coupling Oxidative Addition IPC 5. Self-Validation LC-MS (Product m/z) Coupling->IPC Reductive Elimination

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow with in situ neutralization.

Protocol 2: Buchwald-Hartwig Amination at C5

Functionalizing the C5-amine while leaving the C4-bromide intact (or reacting a pre-coupled C4-aryl derivative) requires distinct catalytic logic.

Causality of Reagents:

  • Ligand (BrettPhos): Specifically designed for the amination of challenging primary amines. It prevents the formation of inactive bis(amine)palladium complexes.

  • Base (NaOtBu): A strong alkoxide base is required to deprotonate the weakly acidic pyrazole amine during the catalytic cycle.

Step-by-Step Workflow:

  • Preparation: Combine the pyrazole substrate (1.0 eq), aryl halide (1.2 eq), Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (2.5 eq) in a Schlenk flask. (Note: 2.5 eq of base is used to account for the HCl salt).

  • Reaction: Evacuate and backfill with argon three times. Add anhydrous 1,4-dioxane (0.2 M) and heat at 100°C for 12 hours.

  • Self-Validation (In-Process Control): Perform TLC (5% MeOH in DCM). Stain the plate with Ninhydrin and heat. Validation criteria: The primary amine starting material will appear as a distinct colored spot (often purple/brown). The reaction is validated when the Ninhydrin-active spot completely disappears, confirming full conversion of the primary amine to the secondary amine product.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Conclusion

When benchmarked against alternative heterocycles, 4-bromo-1-methyl-1H-pyrazol-5-amine HCl offers a superior balance of bench stability, regiocontrol, and cross-coupling efficiency. By understanding the causality behind tautomeric locking and the necessity of adjusting base stoichiometry for the HCl salt, researchers can seamlessly integrate this privileged scaffold into complex drug discovery workflows.

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal Protocols for 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride

Here is the comprehensive technical guide for the proper laboratory handling and disposal of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride. As a halogenated heterocyclic amine salt, 4-bromo-1-methyl-1H-pyrazol-5-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive technical guide for the proper laboratory handling and disposal of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride.

As a halogenated heterocyclic amine salt, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1955541-03-3) requires strict adherence to specialized waste segregation protocols. Improper disposal of brominated organic compounds can lead to severe environmental contamination and the formation of highly toxic byproducts during municipal incineration. This guide provides drug development professionals and analytical chemists with field-proven, self-validating methodologies for the safe lifecycle management and destruction of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The presence of a covalently bonded bromine atom classifies this material strictly as Halogenated Waste [1]. Furthermore, as a hydrochloride salt, it exhibits specific solubility profiles that dictate liquid waste routing.

Property / CharacteristicData / ClassificationOperational Implication for Disposal
Chemical Name 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochlorideMust be logged precisely on waste manifests to ensure proper downstream treatment.
CAS Registry Number 1955541-03-3Primary identifier for Environmental Health and Safety (EHS) tracking[2].
Physical State Solid (typically crystalline powder)Prone to aerosolization if swept; requires wet-wiping for spill cleanup.
Halogen Content Contains Bromine (Br) and Chlorine (Cl)Critical: Must never be mixed with non-halogenated waste streams to prevent dioxin formation during incineration[1].
Solubility Soluble in water and polar organicsAqueous waste streams must be pH-monitored; organic streams must go to halogenated solvent carboys.
Primary Hazards Skin/Eye Irritant (H315, H319, H335)Requires standard laboratory PPE (nitrile gloves, safety goggles, lab coat) during all handling[2].

Mechanistic Reasoning: The Causality of Halogenated Segregation

Why is strict segregation required? The causality lies in the thermodynamics of waste destruction. Standard non-halogenated organic waste is typically incinerated at temperatures around 800°C to 900°C. If brominated or chlorinated compounds like 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride are introduced into this standard stream, the incomplete combustion of the halogenated rings leads to the synthesis of polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs)—highly toxic, persistent environmental pollutants.

By segregating this compound into designated Halogenated Waste streams, the material is routed to specialized high-temperature rotary kiln incinerators operating above 1100°C with extended residence times. These facilities are equipped with alkaline wet scrubbers designed to capture the corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases generated during the complete thermal oxidation of the molecule.

Waste Routing Visualization

The following decision tree illustrates the self-validating workflow for determining the correct disposal pathway based on the physical state of the waste.

G Start 4-Bromo-1-methyl-1H- pyrazol-5-amine HCl State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid SolidWaste Solid Halogenated Waste Container Solid->SolidWaste OrgSolv Organic Solvents (e.g., DCM, MeOH) Liquid->OrgSolv AqSolv Aqueous Solutions Liquid->AqSolv HaloWaste Halogenated Organic Waste Container OrgSolv->HaloWaste AqWaste Halogenated Aqueous Waste Container AqSolv->AqWaste Incineration High-Temp Incineration (>1100°C) + Scrubbing HaloWaste->Incineration AqWaste->Incineration SolidWaste->Incineration

Disposal decision pathway for halogenated heterocyclic amine salts.

Step-by-Step Disposal Methodologies

Implement the following protocols to ensure full compliance with institutional EHS guidelines and environmental regulations.

Protocol A: Solid Waste Segregation (Unused Reagents & Contaminated Consumables)

This protocol applies to expired bulk powders, contaminated weighing boats, spatulas, and filter papers.

  • Primary Containment: Transfer any residual solid 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride into a sealable, chemically compatible primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar). Do not use brittle plastics[1].

  • Consumable Processing: Place contaminated weighing paper, Kimwipes, and disposable spatulas into a heavy-duty, transparent plastic bag specifically designated for solid hazardous waste.

  • Labeling (Self-Validation Step): Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Solid Waste - Contains Brominated Heterocycles (4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride)."

  • Storage: Store the sealed container in a designated secondary containment tray within a ventilated hazardous waste cabinet until EHS collection.

Protocol B: Liquid Waste Management (Reaction Filtrates & Rinses)

Because this compound is a hydrochloride salt, it may exist in both aqueous and organic waste streams depending on the experimental workflow.

For Organic Solutions (e.g., dissolved in Methanol, DCM, or DMSO):

  • Compatibility Check: Ensure the waste carboy is explicitly labeled for Halogenated Solvents [1]. Never add this to a non-halogenated carboy (like pure acetone or ethanol waste), as this contaminates the entire bulk container, drastically increasing disposal costs and incineration risks.

  • Transfer: Using a dedicated funnel, slowly pour the solution into the halogenated waste carboy inside a chemical fume hood.

  • Volume Control: Never fill the waste container beyond 90% capacity to allow for vapor expansion[1].

For Aqueous Solutions (e.g., aqueous buffers or extraction washes):

  • pH Verification: Test the pH of the aqueous solution using indicator strips. If the solution is highly acidic (pH < 2) or highly basic (pH > 12), neutralize it to a pH of 6-8 before disposal to prevent adverse reactions in the bulk waste container.

  • Segregation: Pour the neutralized solution into a dedicated Halogenated Aqueous Waste container. Do not mix with organic halogenated solvents to prevent phase separation and pressure buildup in the carboy.

Protocol C: Spill Decontamination Procedure

In the event of an accidental release of the solid powder on the benchtop or balance:

  • Isolate: Restrict access to the immediate area. Ensure the fume hood sash is lowered or local exhaust ventilation (snorkel) is active to capture any aerosolized dust.

  • Wet-Wiping (Do Not Sweep): Never use a brush to sweep the dry powder, as this generates inhalable dust. Instead, dampen a disposable absorbent pad or Kimwipe with a suitable solvent (e.g., water or a mild alcohol).

  • Collection: Carefully wipe the spill from the outside edge moving inward.

  • Disposal: Place all contaminated wipes and gloves into the Solid Halogenated Waste container as outlined in Protocol A.

References

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." Safety, Security, Health and Environment (SSHE). Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride

As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is foundational to discovery. This compound, a member of the bromo-pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is foundational to discovery. This compound, a member of the bromo-pyrazole class, holds potential as a building block in complex molecule synthesis. However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in the causality of chemical hazards. Our objective is to build a culture of safety that is both self-validating and deeply ingrained in our laboratory practices.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in mitigating them. Based on data from analogous bromo-pyrazole derivatives, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is classified with several key hazards under the Globally Harmonized System (GHS).[1][2][3][4][5] These classifications are not abstract warnings; they are directives that inform every aspect of our handling protocol.

Hazard ClassificationGHS Hazard StatementImplication for Laboratory Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. Accidental ingestion via contaminated hands is a primary risk.[1][5]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. This necessitates robust skin protection to prevent chemical burns and dermatitis.[1][2][3][4][5][6]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationThe compound poses a significant risk to vision. Splashes or contact with airborne particles can lead to severe, potentially lasting eye damage.[1][3][4][5][6]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhaling dust or aerosols can be toxic. All handling of the solid compound must be performed in a controlled, ventilated environment to prevent respiratory exposure.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationEven at non-toxic concentrations, the compound can irritate the respiratory tract, leading to coughing and discomfort. This reinforces the need for proper respiratory protection and ventilation.[1][2][3][4][5]
Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The following protocol is the mandatory minimum for any procedure involving 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are essential.[3][7][8] These provide a seal around the eyes to protect against dust and splashes.

    • Rationale: The serious eye irritation hazard (H319) means that any contact could be detrimental. Standard safety glasses are insufficient as they do not provide adequate protection from splashes or aerosols.

    • Enhanced Precaution: For procedures with a higher risk of splashing (e.g., transferring solutions), a full-face shield must be worn over the safety goggles.[7]

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are the primary barrier against skin irritation (H315).[1][2][7] Always inspect gloves for tears or defects before use.[1][9] Employ the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[1]

    • Lab Coat/Gown: A long-sleeved lab coat is required to protect the skin on the arms.[7] For handling larger quantities or in situations with increased spill risk, a complete protective suit or a back-closing, long-sleeved gown with knit cuffs provides superior protection.[1][10] Contaminated clothing must be removed immediately and washed before reuse.[8]

  • Respiratory Protection:

    • Standard Operations: Under conditions of adequate ventilation, such as within a certified chemical fume hood, respiratory protection is generally not required.[7]

    • Mandatory Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if you are handling the powder outside of a fume hood, if ventilation is insufficient, or if dust or aerosols are generated.[1][3][7][8] This is a direct countermeasure to the inhalation toxicity (H332) and respiratory irritation (H335) hazards.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring safety. This process encompasses every stage, from initial preparation to final cleanup.

G Workflow for Handling 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE cluster_handling Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Disposal A Verify Fume Hood Functionality B Locate Safety Equipment (Eyewash, Shower, Spill Kit) A->B C Assemble All Necessary Apparatus and Reagents B->C G Don Chemical-Resistant Gloves (over cuffs) D Don Lab Coat/Gown E Don Safety Goggles & Face Shield (if needed) D->E F Don Respirator (if needed) E->F F->G H Carefully Weigh and Transfer Compound G->H Proceed to Handling I Perform Experimental Procedure H->I J Decontaminate Glassware and Surfaces I->J Procedure Complete K Segregate and Package Hazardous Waste J->K L Doff PPE in Correct Sequence (Gloves Last) K->L M Wash Hands Thoroughly L->M

Caption: Safe handling workflow from preparation to disposal.

Detailed Protocol:

  • Preparation and Pre-Handling:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Verify the location and accessibility of the nearest safety shower and eyewash station.[8]

    • Ensure a chemical spill kit is readily available.

    • Gather all necessary labware and reagents before bringing the target compound into the hood.

  • Donning PPE (Sequential):

      • Lab Coat/Gown: Put on your protective clothing.

      • Respirator (if required): Perform a fit check as per institutional guidelines.

      • Eye/Face Protection: Put on your safety goggles and face shield.

      • Gloves: Don your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Chemical Handling (Inside Fume Hood):

    • Always work with the sash at the lowest practical height.

    • To prevent inhalation of dust, avoid creating aerosols when weighing or transferring the solid.[1][2]

    • Handle the compound away from ignition sources.[7]

    • Keep the container tightly closed when not in use.[2][3][7]

  • Doffing PPE (The Critical Decontamination Step):

      • Lab Coat/Gown: Remove by rolling it outwards, without touching the exterior surface.

      • Gloves: This should be the last item removed. Using the proper technique, peel one glove off, ball it into the palm of the other gloved hand, and then slide a clean finger under the cuff of the remaining glove to peel it off over the first one.

      • Eye/Face Protection & Respirator: Remove these after your gloves are off and you have moved away from the immediate work area.

      • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][3][8]

Spill and Disposal Management
  • Emergency Spill Protocol (Small Scale):

    • Evacuate personnel from the immediate area.[2]

    • Wearing your full PPE, cover the spill with an inert absorbent material like sand or silica gel.[7]

    • Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1] Do not add water.

    • Decontaminate the area with an appropriate solvent and wash thoroughly.

  • Waste Disposal Plan:

    • All waste, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

    • Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][3][7]

    • Never dispose of this chemical down the drain.[1][2][7]

    • Engage a licensed professional waste disposal service for removal of surplus and non-recyclable solutions.[1][2] Contaminated packaging should be disposed of in the same manner as the unused product.[1]

By internalizing the rationale behind these safety protocols, we transform them from a list of rules into a systematic and expert approach to chemical handling. This ensures not only our personal safety but also the integrity of our research.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical.
  • 4-Bromo-1-methylpyrazole - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - 3-Amino-4-bromo-1-methyl-1H-pyrazole. Fisher Scientific.
  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • safety data sheet - Enamine.
  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazol-4-amine. TCI Chemicals.
  • 4-Bromo-1-methyl-1H-pyrazole-5-methanol SDS, 1276056-83-7 Safety Data Sheets. Echemi.com.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.